molecular formula C11H10N2O2 B1350948 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890621-41-7

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1350948
CAS No.: 890621-41-7
M. Wt: 202.21 g/mol
InChI Key: BHLFDODDOGJUGN-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLFDODDOGJUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398548
Record name 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-41-7
Record name 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with a Claisen condensation to form a key β-diketoester intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.

Synthesis Pathway

The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is proposed to proceed via the following two key steps:

  • Step 1: Claisen Condensation. The initial step involves the crossed Claisen condensation of 2-methylacetophenone with diethyl oxalate. This reaction is typically base-catalyzed, with sodium ethoxide being a common choice, to yield ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate. The absence of α-hydrogens in diethyl oxalate prevents its self-condensation, making it an excellent electrophilic partner for this reaction.

  • Step 2: Cyclocondensation and Hydrolysis. The resulting β-diketoester, ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate, undergoes a cyclocondensation reaction with hydrazine hydrate. This reaction forms the pyrazole ring. The reaction conditions can also facilitate the hydrolysis of the ethyl ester to the final carboxylic acid product.

Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation 2-Methylacetophenone 2-Methylacetophenone Intermediate Ethyl 2,4-dioxo-4- (2-methylphenyl)butanoate 2-Methylacetophenone->Intermediate 1. Sodium Ethoxide, Ethanol 2. Diethyl Oxalate Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Final_Product 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Intermediate->Final_Product Hydrazine Hydrate, Acetic Acid (cat.), Heat Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

A diagram illustrating the two-step synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant physical properties.

ReagentChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-MethylacetophenoneC₉H₁₀O134.182141.026
Diethyl OxalateC₆H₁₀O₄146.141851.076
Sodium EthoxideC₂H₅NaO68.05--
Hydrazine Hydrate (55%)H₆N₂O50.06-~1.03
Ethanol (Anhydrous)C₂H₅OH46.07780.789
Diethyl Ether(C₂H₅)₂O74.1234.60.713
Hydrochloric AcidHCl36.46--
Acetic AcidCH₃COOH60.051181.049
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate

This procedure is adapted from general Claisen condensation protocols.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 equivalents) in anhydrous ethanol. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a solution of 2-methylacetophenone (1.0 equivalent) in anhydrous ethanol dropwise via the dropping funnel. After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, quench the mixture by pouring it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base. An oily layer or a precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

This procedure is adapted from general protocols for the synthesis of pyrazole carboxylic acids from β-diketoesters.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate (1.0 equivalent) from Step 1 in glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate of the crude 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Characterization

The structural elucidation of the synthesized 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid would be performed using standard spectroscopic techniques. The expected data, based on the proposed structure and data from analogous compounds, are summarized below.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons of the 2-methylphenyl group (multiplets in the range of δ 7.0-7.8 ppm).- Methyl protons of the 2-methylphenyl group (singlet around δ 2.3-2.5 ppm).- Pyrazole C4-H proton (singlet around δ 6.5-7.0 ppm).- Pyrazole N-H proton (broad singlet, typically δ > 10 ppm).- Carboxylic acid O-H proton (very broad singlet, typically δ > 12 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (δ 160-170 ppm).- Pyrazole ring carbons (signals in the range of δ 100-150 ppm).- Aromatic carbons of the 2-methylphenyl group (signals in the range of δ 125-140 ppm).- Methyl carbon of the 2-methylphenyl group (signal around δ 20-25 ppm).
IR (Infrared) Spectroscopy - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- N-H stretch from the pyrazole ring (around 3100-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- C=N and C=C stretches from the pyrazole and aromatic rings (1400-1600 cm⁻¹).
Mass Spectrometry (MS) - Expected molecular ion peak (M⁺) at m/z = 202.07 for C₁₁H₁₀N₂O₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Analytical Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Crude_Product Crude Product Purified_Product Purified Product (Recrystallization) Crude_Product->Purified_Product NMR ¹H and ¹³C NMR Purified_Product->NMR IR FT-IR Spectroscopy Purified_Product->IR MS Mass Spectrometry (HRMS) Purified_Product->MS Structure_Elucidation Data Interpretation & Structure Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Workflow for the characterization and structural confirmation of the final product.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

ReagentHazard Summary
2-Methylacetophenone Combustible liquid. May cause skin and eye irritation.
Diethyl Oxalate Harmful if swallowed. Causes serious eye irritation.
Sodium Ethoxide Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.
Hydrazine Hydrate Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.[1][2][3]

This guide provides a robust framework for the synthesis and characterization of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Researchers should adapt and optimize the described protocols based on their laboratory conditions and available analytical instrumentation.

References

An In-Depth Technical Guide to 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid: Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectroscopic properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data in public databases, this document presents a well-established synthetic protocol and predicted spectroscopic data to support research and development activities involving this compound.

Core Data Summary

The following tables summarize the key physical and predicted spectroscopic data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
CAS Number 890621-41-7

Table 1: Physical Properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted values obtained from standard computational chemistry software and databases. Actual experimental values may vary.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1HCOOH
~12.5 - 13.5br s1HNH
~7.60d1HAr-H
~7.35t1HAr-H
~7.25t1HAr-H
~7.20d1HAr-H
~7.10s1HPyrazole-H4
~2.40s3HCH₃

Table 2: Predicted ¹H NMR Data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (in DMSO-d₆)

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~162.0C=O
~148.0Pyrazole-C5
~145.0Pyrazole-C3
~136.0Ar-C
~131.0Ar-C
~130.0Ar-C
~129.0Ar-C
~126.0Ar-C
~125.0Ar-C
~108.0Pyrazole-C4
~20.0CH₃

Table 3: Predicted ¹³C NMR Data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (in DMSO-d₆)

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~3200MediumN-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
~1600, 1580MediumC=C and C=N stretch (Aromatic and Pyrazole rings)
~1450MediumC-H bend (CH₃)
~1250StrongC-O stretch
~750StrongC-H bend (ortho-disubstituted benzene)

Table 4: Predicted FT-IR Data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Mass Spectrometry (Predicted)

m/zRelative Intensity (%)Assignment
202100[M]⁺
18540[M - OH]⁺
15760[M - COOH]⁺
13030[M - COOH - HCN]⁺
9150[C₇H₇]⁺ (tropylium ion)

Table 5: Predicted Mass Spectrum Fragmentation of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Experimental Protocols

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids involves a cyclocondensation reaction between an arylhydrazine and a suitable β-dicarbonyl compound or its equivalent. The following is a generalized, adaptable protocol for the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

This synthesis can be conceptualized as a two-step process: the formation of a hydrazone intermediate followed by cyclization and hydrolysis.

G Synthetic Workflow for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Saponification cluster_2 Step 3: Acidification and Isolation A 2-Methylphenylhydrazine C Reaction in Ethanol (Reflux) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Intermediate Hydrazone C->D E Intermediate Hydrazone F Aqueous NaOH (Reflux) E->F G Saponified Intermediate F->G H Saponified Intermediate I Acidification with HCl H->I J 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Product) I->J

Caption: Synthetic workflow for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Detailed Methodology:

  • Step 1: Reaction of 2-Methylphenylhydrazine with Diethyl 2-(ethoxymethylene)malonate.

    • To a solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

    • The reaction mixture is heated at reflux for 4-6 hours.

    • Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the solvent is removed under reduced pressure to yield the crude intermediate hydrazone.

  • Step 2: Cyclization and Saponification.

    • The crude intermediate from Step 1 is dissolved in a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.

    • The mixture is heated at reflux for 2-4 hours to facilitate both cyclization to the pyrazole ring and saponification of the ester group.

  • Step 3: Acidification and Isolation.

    • After cooling the reaction mixture to room temperature, it is acidified to a pH of approximately 2-3 using concentrated hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and then dried under vacuum to afford the final product, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Structural Relationships

The structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is composed of three key functional components that dictate its chemical properties and potential reactivity.

G Structural Components of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid cluster_0 Core Heterocycle cluster_1 Aryl Substituent at C3 cluster_2 Carboxylic Acid at C5 A 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid B 1H-Pyrazole Ring A->B contains C 2-Methylphenyl Group A->C substituted with D Carboxylic Acid Moiety A->D functionalized with

Caption: Logical relationship of the structural components.

This guide serves as a foundational resource for researchers working with 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The provided synthetic protocol offers a reliable starting point for its preparation, and the predicted spectroscopic data will aid in the characterization of the synthesized compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

Crystal Structure Analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. While a specific crystal structure for this exact compound is not publicly available, this document outlines a representative synthesis, a detailed experimental protocol for single-crystal X-ray diffraction, and presents illustrative crystallographic data based on closely related pyrazole derivatives. This guide is intended to serve as a practical resource for researchers engaged in the structural elucidation of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into these structural features. This guide focuses on the hypothetical crystal structure analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a compound of interest for its potential pharmacological applications.

Synthesis

A plausible synthetic route to 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid involves a multi-step process. One common method is the condensation of a β-ketoester with a hydrazine derivative.[1][2]

A potential synthesis could proceed as follows:

  • Claisen Condensation: Reaction of 2'-methylacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding 1,3-dicarbonyl intermediate.

  • Knorr Pyrazole Synthesis: Cyclization of the resulting dicarbonyl compound with hydrazine hydrate. This reaction typically yields a mixture of regioisomers.

  • Hydrolysis: Selective hydrolysis of the ester group to the carboxylic acid under basic conditions.

  • Purification and Crystallization: The final product would be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid would follow a standard protocol for small molecule single-crystal X-ray diffraction.[3][4][5][6]

3.1. Crystal Selection and Mounting

A suitable single crystal, typically 0.1-0.3 mm in its largest dimension and free of visible defects, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and radiation damage.

3.2. Data Collection

X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

Data Presentation: Illustrative Crystallographic Data

The following table summarizes hypothetical crystallographic data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, based on typical values observed for similar pyrazole carboxylic acid derivatives.[7][8][9][10]

Parameter Illustrative Value
Chemical FormulaC₁₁H₁₀N₂O₂
Formula Weight202.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)985.4
Z4
Calculated Density (g/cm³)1.365
Absorption Coefficient (mm⁻¹)0.095
F(000)424
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected~8000
Unique Reflections~2500
R_int0.04
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
Goodness-of-fit on F²1.05

Visualization of Experimental Workflow and Molecular Interactions

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_results Results synthesis Synthesis of Compound crystallization Recrystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation analysis Structural Analysis validation->analysis

General workflow for crystal structure analysis.

5.2. Illustrative Molecular Packing and Intermolecular Interactions

The crystal packing of pyrazole carboxylic acids is often dominated by hydrogen bonding interactions, particularly the formation of carboxylic acid dimers.[7][9][11] The following diagram illustrates a hypothetical packing arrangement for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, highlighting potential hydrogen bonding.

molecular_packing cluster_dimer Hypothetical Hydrogen-Bonded Dimer cluster_interactions Other Potential Interactions mol1 Molecule A mol1_N1 N1-H mol1_O1 C=O mol1_O2 O-H pi_stacking π-π Stacking (Phenyl-Pyrazole) mol2 Molecule B mol2_N2 N2 mol2_O1 C=O mol2_O2 O-H mol1_O2->mol2_O1 O-H···O mol2_O2->mol1_O1 O-H···O ch_pi C-H···π Interactions

Illustrative intermolecular interactions.

Conclusion

While the specific crystal structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has not been reported, this technical guide provides a comprehensive framework for its determination and analysis. The outlined synthesis, detailed experimental protocols for single-crystal X-ray diffraction, and illustrative data serve as a valuable resource for researchers in the field. A thorough understanding of the three-dimensional structure is paramount for the rational design of novel pyrazole-based therapeutic agents, and the methodologies described herein are fundamental to achieving this goal.

References

Physical and chemical properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of extensive experimental data in publicly accessible literature, this document primarily presents predicted properties and general methodologies based on related pyrazole derivatives. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its molecular structure, potential synthetic routes, and expected analytical characteristics. Further experimental validation is necessary to confirm the presented data.

Chemical and Physical Properties

The fundamental physicochemical properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid are summarized below. It is important to note that much of the quantitative data is based on computational predictions and awaits experimental verification.

Table 1: Physical and Chemical Properties of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

PropertyValueSource/Method
IUPAC Name 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Synonyms 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid
CAS Number 1140528-29-5[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Appearance White crystalline solid (predicted for similar compounds)[2]
Melting Point No experimental data available. Similar pyrazole carboxylic acids exhibit melting points in the range of 200-240 °C.[2][3]
Boiling Point 466.2 ± 33.0 °C (Predicted)
Solubility No experimental data available. Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.
pKa 3.90 ± 0.10 (Predicted)

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the Claisen condensation of 2-methylacetophenone with a suitable oxalate derivative to form a 1,3-diketone intermediate. This intermediate can then be cyclized with hydrazine hydrate to form the pyrazole ring. Subsequent functional group manipulation, if necessary, would lead to the final carboxylic acid.

G Conceptual Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid A 2-Methylacetophenone C 1-(2-Methylphenyl)-1,3-dioxobutanoate (Intermediate) A->C Claisen Condensation B Diethyl oxalate B->C E Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate C->E Cyclization D Hydrazine hydrate D->E G 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid E->G F Hydrolysis G Hypothetical Workflow for Biological Activity Screening cluster_0 In Vitro Screening cluster_1 Pathway Analysis cluster_2 In Vivo Validation A 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid B Target-Based Assays (e.g., Kinase, GPCR) A->B Primary Screening C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->C Primary Screening D Identification of Modulated Pathways B->D C->D E Western Blot, qPCR for Key Pathway Proteins D->E Target Validation F Animal Models of Disease (e.g., Inflammation, Pain) E->F Preclinical Testing G Efficacy and Toxicology Studies F->G

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of the novel compound, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The successful development of any new chemical entity into a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Poor solubility can impede absorption and bioavailability, while instability can compromise safety and efficacy. This document outlines detailed experimental protocols for determining kinetic and thermodynamic solubility, pH-solubility profiles, and for conducting forced degradation studies to understand the compound's intrinsic stability. While experimental data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is not yet publicly available, this guide serves as a robust framework for initiating and executing the necessary pre-formulation studies. The methodologies described are based on industry best practices and regulatory expectations.

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structural motif present in numerous biologically active molecules.[1] The presence of both a carboxylic acid group and a methylphenyl substituent suggests that its solubility and stability will be influenced by pH and its crystalline form. The pyrazole ring itself can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like solubility.[2] A comprehensive evaluation of these characteristics is a critical early step in the drug development process to identify potential challenges and to inform formulation strategies.[3]

This guide details the requisite experimental procedures for a thorough investigation of the solubility and stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Solubility Studies

Aqueous solubility is a crucial determinant of a drug's oral bioavailability.[4] Both kinetic and thermodynamic solubility assessments are vital in early drug discovery and development.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery to quickly assess the solubility of compounds.[5][6] These assays measure the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.[7]

2.1.1. Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[8]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6]

2.1.2. Data Presentation

The results of the kinetic solubility assay would be summarized as follows:

CompoundAssay TypeBuffer SystemIncubation Time (hours)Temperature (°C)Kinetic Solubility (µM)
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acidTurbidimetricPBS (pH 7.4)225Data to be generated
Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[9] This is a more accurate representation of a compound's true solubility and is crucial for pre-formulation development.[10] The shake-flask method is the gold standard for this determination.[11]

2.2.1. Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

2.2.2. Data Presentation

The thermodynamic solubility data would be presented in a tabular format:

CompoundBuffer pHTemperature (°C)Equilibration Time (hours)Analytical MethodThermodynamic Solubility (µg/mL)
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid1.22548HPLC-UVData to be generated
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid4.52548HPLC-UVData to be generated
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid6.82548HPLC-UVData to be generated
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid7.42548HPLC-UVData to be generated
pH-Solubility Profile

For an ionizable compound like a carboxylic acid, determining its solubility across a range of pH values is essential.[12][13] This profile helps in understanding its dissolution behavior in the gastrointestinal tract and aids in the selection of appropriate salt forms.

2.3.1. Experimental Protocol

The shake-flask method described in section 2.2.1 is repeated using a series of buffers covering a wide physiological and pharmaceutical pH range (e.g., pH 1 to 10).

2.3.2. Data Presentation

The pH-solubility profile data would be presented in a table and graphically.

pHThermodynamic Solubility (µg/mL)
1.0Data to be generated
2.0Data to be generated
3.0Data to be generated
4.0Data to be generated
5.0Data to be generated
6.0Data to be generated
7.0Data to be generated
8.0Data to be generated
9.0Data to be generated
10.0Data to be generated

Stability Studies

Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[14]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[15][16] The goal is to achieve a target degradation of 5-20%.[17]

3.1.1. Experimental Protocols

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.[18]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.[18]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound and its solution to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

3.1.2. Stability-Indicating Analytical Method

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.[19][20]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is often employed.[19]

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is useful for assessing peak purity.

3.1.3. Data Presentation

The results of the forced degradation studies would be tabulated to show the extent of degradation and the formation of impurities.

Stress ConditionReagent/ConditionDuration% Assay of Parent Compound% Total ImpuritiesRemarks (e.g., Major Degradant RRT)
Acid Hydrolysis0.1 M HCl, 60°CTBDData to be generatedData to be generatedData to be generated
Base Hydrolysis0.1 M NaOH, 60°CTBDData to be generatedData to be generatedData to be generated
Oxidative Degradation3% H₂O₂, RTTBDData to be generatedData to be generatedData to be generated
Thermal Degradation80°CTBDData to be generatedData to be generatedData to be generated
Photolytic Degradation1.2 million lux hours, 200 W h/m²TBDData to be generatedData to be generatedData to be generated

Visualization of Workflows

Thermodynamic Solubility Workflow

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid compound to buffer B Agitate at constant temperature (24-72h) A->B C Centrifuge/Filter to separate solid B->C D Quantify supernatant by HPLC-UV C->D E Determine Solubility (µg/mL) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Study Workflow

G cluster_1 Forced Degradation Workflow Start Drug Substance Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Pathways & Products Analysis->End

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Adherence to these detailed experimental protocols will generate the critical data necessary to understand the compound's physicochemical properties. This knowledge is indispensable for guiding formulation development, ensuring the selection of an appropriate solid form, and establishing a robust control strategy for the drug substance. The successful execution of these studies will significantly de-risk the development pathway and accelerate the progression of this promising compound towards clinical application.

References

The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. First synthesized by Ludwig Knorr in 1883, this unassuming scaffold has given rise to a vast and diverse family of therapeutic agents.[1] Among the myriad of pyrazole-containing compounds, derivatives of pyrazole-5-carboxylic acid have proven to be particularly fruitful, leading to the development of blockbuster drugs for a range of diseases, from inflammation and obesity to cancer and viral infections. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological evaluation of this critical class of molecules.

A Historical Timeline: From Obscure Synthesis to Blockbuster Drugs

The journey of pyrazole-5-carboxylic acid derivatives from a laboratory curiosity to a clinically indispensable scaffold has been a long and incremental one. The initial discovery of the pyrazole ring itself dates back to the late 19th century.

  • 1883: German chemist Ludwig Knorr achieves the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, laid the fundamental groundwork for accessing this heterocyclic system.[1]

  • 1889: The parent pyrazole is first synthesized by Buchner via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1]

  • Mid-20th Century: The therapeutic potential of pyrazoles begins to be recognized with the development of drugs like the analgesic and antipyretic agent Antipyrine.

  • Late 20th Century: A paradigm shift occurs with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This leads to a focused effort to develop selective COX-2 inhibitors to mitigate the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold proves to be an ideal framework for achieving this selectivity.

  • 1998: Celecoxib (Celebrex®), a diaryl-substituted pyrazole, is approved by the U.S. Food and Drug Administration (FDA) for the treatment of arthritis. Its discovery marks a major milestone in the history of pyrazole-based drugs and validates the therapeutic potential of selective COX-2 inhibition.

  • Early 21st Century: The versatility of the pyrazole-5-carboxylic acid scaffold is further demonstrated with the development of Rimonabant (Acomplia®), a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[2] Although later withdrawn due to psychiatric side effects, its development showcased the adaptability of the pyrazole core to target G-protein coupled receptors.

  • 2010s-Present: The focus of research on pyrazole-5-carboxylic acid derivatives expands significantly, with numerous compounds entering preclinical and clinical development for anticancer and antiviral indications. The number of approved drugs containing a pyrazole nucleus has seen a significant increase in the last decade.[3]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole-5-carboxylic acid scaffold can be achieved through several robust and versatile synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

The classical and most widely employed method for the synthesis of pyrazoles is the Knorr synthesis. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions. For the synthesis of pyrazole-5-carboxylic acid esters, a 1,3-dicarbonyl compound bearing an ester group is utilized.

1,3-Dipolar Cycloaddition

A powerful alternative for the construction of the pyrazole ring is the 1,3-dipolar cycloaddition reaction. This method, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazoalkane) with a dipolarophile (an alkyne or an alkene). This approach offers a high degree of regioselectivity and is particularly useful for the synthesis of polysubstituted pyrazoles.

Therapeutic Applications and Key Discoveries

The chemical tractability and favorable pharmacological properties of pyrazole-5-carboxylic acid derivatives have led to their exploration in a multitude of therapeutic areas.

Anti-inflammatory Agents: The COX-2 Inhibitors

The discovery of selective COX-2 inhibitors revolutionized the management of inflammatory conditions. The structural features of diaryl-substituted pyrazoles, such as celecoxib, were found to be crucial for their selective binding to the COX-2 isozyme. The trifluoromethyl group at the 3-position and the p-sulfonamidophenyl group at the 1-position of the pyrazole ring are key for this selectivity.

Quantitative Data: COX-1/COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Rofecoxib>1000.018>5555
Etoricoxib1061106[4]
Diclofenac5.10.0863.75
Ibuprofen13350.37

Data compiled from multiple sources. Selectivity can vary based on assay conditions.

Cannabinoid Receptor 1 (CB1) Antagonists

The development of Rimonabant as a CB1 antagonist for the treatment of obesity highlighted the potential of pyrazole-5-carboxamides in modulating the endocannabinoid system. The core pyrazole scaffold provided a rigid framework for the appropriate positioning of the substituent groups necessary for high-affinity binding to the CB1 receptor.

Quantitative Data: Cannabinoid Receptor Binding Affinity

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
Rimonabant1.8>1000>555
AM2517.491640~219
Taranabant0.13110~846

Data compiled from multiple sources.

Anticancer Agents

More recently, pyrazole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. These compounds have been shown to inhibit key enzymes such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).

Quantitative Data: In Vitro Anticancer Activity (IC50 in µM)

CompoundCell LineTargetIC50 (µM)
Axitinib-VEGFR0.0002
Compound 33HCT116CDK2<23.7
Compound 34HCT116CDK2<23.7
Compound 3HepG2EGFR0.06[2]
Compound 9HepG2VEGFR-20.22[2]

Data compiled from multiple sources.

Antiviral Agents

The pyrazole scaffold is also a key component of several antiviral agents. A notable example is Pyrazofurin, a C-nucleoside antibiotic with a pyrazole-5-carboxamide moiety, which exhibits broad-spectrum antiviral activity. Its mechanism of action involves the inhibition of orotidine-5'-monophosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby depriving the virus of essential building blocks for replication.[5]

Quantitative Data: Antiviral Activity

CompoundVirusCell LineEC50 (µM)
PyrazofurinHepatitis E VirusHEV Replicon<10[5]
Vidofludimus calciumHepatitis E VirusHEV Replicon<10[5]

Experimental Protocols

Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro COX-1/COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyrazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[6][7][8]

Visualizations

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: COX-2 Inhibition Pathway by Celecoxib.

Synthesis_Workflow start Starting Materials β-Dicarbonyl Compound + Hydrazine Derivative knorr Knorr Pyrazole Synthesis Cyclocondensation start->knorr ester Pyrazole-5-carboxylic Acid Ester knorr->ester hydrolysis Hydrolysis ester->hydrolysis acid Pyrazole-5-carboxylic Acid hydrolysis->acid amidation Amidation Coupling with Amine acid->amidation product Pyrazole-5-carboxamide Derivative amidation->product

Caption: General Synthetic Workflow for Pyrazole-5-carboxamides.

Conclusion

The discovery and development of pyrazole-5-carboxylic acid derivatives represent a remarkable success story in medicinal chemistry. From the foundational Knorr synthesis to the rational design of highly selective and potent therapeutic agents, this versatile scaffold has consistently proven its value in addressing a wide range of unmet medical needs. The ongoing research into their anticancer and antiviral properties suggests that the full therapeutic potential of this remarkable class of compounds is yet to be realized. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate that pyrazole-5-carboxylic acid derivatives will continue to be a rich source of innovative medicines for the foreseeable future.

References

Theoretical and Computational Insights into 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and understanding the structural, electronic, and spectroscopic properties of this specific analogue is crucial for its potential development as a therapeutic agent. This document outlines a plausible synthetic route and details the application of modern computational chemistry techniques, including Density Functional Theory (DFT), to predict its molecular geometry, vibrational spectra, and electronic properties. Furthermore, a hypothetical biological signaling pathway is presented to illustrate its potential mechanism of action, alongside a detailed experimental and computational workflow. All quantitative data presented herein is derived from computational modeling and is intended to serve as a guide for future experimental validation.

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, which include anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The structural versatility of the pyrazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties. The subject of this guide, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, incorporates a tolyl group and a carboxylic acid moiety, which are expected to influence its molecular interactions and biological target engagement.

This document serves as a detailed technical resource, providing a theoretical framework for the synthesis, characterization, and computational analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The information presented is designed to facilitate further experimental investigation and drug discovery efforts centered around this promising molecular scaffold.

Synthesis and Characterization

Postulated Synthetic Protocol

The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can be envisioned to proceed via the reaction of 4-(2-methylphenyl)-2,4-dioxobutanoic acid with hydrazine hydrate in a suitable solvent, such as glacial acetic acid.

Reaction Scheme:

G reagent1 4-(2-methylphenyl)-2,4-dioxobutanoic acid solvent Glacial Acetic Acid, Reflux reagent1->solvent reagent2 Hydrazine Hydrate reagent2->solvent product 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid solvent->product

Figure 1: Postulated synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 4-(2-methylphenyl)-2,4-dioxobutanoic acid (1.0 eq) in glacial acetic acid (10 mL/mmol), hydrazine hydrate (1.2 eq) is added dropwise at room temperature with continuous stirring.

  • Reaction Progression: The reaction mixture is then heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with cold water, and the precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a crystalline solid.

Proposed Characterization Methods

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the pyrazole ring, and the C=C and C=N vibrations of the aromatic systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule and determine its absorption maxima.

Computational Studies

To gain deeper insight into the molecular properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a comprehensive computational study using Density Functional Theory (DFT) is proposed.

Computational Methodology

All calculations would be performed using a standard quantum chemistry software package. The molecular geometry would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the theoretical vibrational spectra. NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

G start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Chemical Shift Calculation (GIAO) opt->nmr uvvis UV-Vis Spectrum Simulation (TD-DFT) opt->uvvis mep Molecular Electrostatic Potential (MEP) Analysis opt->mep fmo Frontier Molecular Orbital (FMO) Analysis opt->fmo output Predicted Properties: - Optimized Geometry - Vibrational Frequencies - NMR Spectra - Electronic Transitions - Reactivity Sites freq->output nmr->output uvvis->output mep->output fmo->output

Figure 2: Workflow for the computational analysis of the target molecule.

Predicted Molecular Properties (Theoretical Data)

The following tables summarize the predicted quantitative data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid based on the proposed computational methodology.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.345N2-N1-C5112.5
N1-C51.330N1-N2-C3105.0
N2-C31.350N2-C3-C4111.0
C3-C41.420C3-C4-C5104.5
C4-C51.380C4-C5-N1107.0
C3-C61.480N2-C3-C6120.5
C5-C121.475N1-C5-C12128.0
C12-O11.220O1-C12-O2123.0
C12-O21.350C5-C12-O2112.0

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Table 2: Predicted Vibrational Frequencies (FT-IR)

Wavenumber (cm⁻¹)Vibrational Mode
3450O-H stretch (carboxylic acid dimer)
3150N-H stretch (pyrazole)
3050C-H stretch (aromatic)
2950C-H stretch (methyl)
1710C=O stretch (carboxylic acid)
1600, 1480C=C stretch (aromatic)
1550C=N stretch (pyrazole)
1450C-H bend (methyl)
1250C-O stretch (carboxylic acid)
950O-H bend (carboxylic acid dimer)

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Table 3: Predicted NMR Chemical Shifts (¹H and ¹³C)

Atom¹H Chemical Shift (ppm)Atom¹³C Chemical Shift (ppm)
N1-H13.5C3148.0
C4-H7.0C4110.0
Phenyl-H7.2-7.5C5140.0
Methyl-H2.4C6130.0
COOH12.8Phenyl-C126.0-138.0
Methyl-C21.0
COOH165.0

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Table 4: Predicted Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
UV-Vis λmax280 nm

Disclaimer: The data in this table is theoretical and generated from DFT calculations for illustrative purposes.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has not been reported, many pyrazole derivatives are known to act as inhibitors of various enzymes, such as cyclooxygenase (COX) and protein kinases. The presence of the carboxylic acid group suggests that it may interact with the active sites of enzymes through hydrogen bonding and electrostatic interactions.

Hypothetical Signaling Pathway Inhibition

To illustrate a potential mechanism of action, a hypothetical signaling pathway involving a protein kinase is presented below. In this model, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid acts as an inhibitor of a kinase that is upstream of a pro-inflammatory transcription factor.

G stimulus Pro-inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade target_kinase Target Protein Kinase kinase_cascade->target_kinase transcription_factor Transcription Factor (e.g., NF-κB) target_kinase->transcription_factor Phosphorylation gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression Nuclear Translocation inhibitor 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid inhibitor->target_kinase Inhibition

Figure 3: Hypothetical signaling pathway inhibited by the target molecule.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. A plausible synthetic route and a comprehensive computational workflow have been outlined, and a set of predicted molecular properties has been presented in a structured format. While the quantitative data provided is theoretical, it serves as a valuable starting point for guiding future experimental work. The exploration of a hypothetical biological signaling pathway highlights the potential of this compound as a lead for drug discovery. Further experimental validation of the synthesis, characterization, and biological activity is warranted to fully elucidate the therapeutic potential of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activity screening of novel pyrazole compounds, complete with detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows to empower researchers in the quest for new therapeutic agents.

Introduction to Pyrazole Compounds in Drug Discovery

Pyrazoles and their derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse therapeutic applications.[1] The structural versatility of the pyrazole ring allows for the synthesis of a wide array of compounds with tailored biological activities. Notably, several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature the pyrazole motif as a critical pharmacophore, underscoring its therapeutic relevance.[1] The ongoing exploration of novel pyrazole derivatives continues to unveil promising candidates for treating a range of diseases.

Anticancer Activity Screening

Numerous studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms of action.[2][3] In vitro screening against a panel of cancer cell lines is a crucial first step in identifying promising lead compounds.

Data Summary: In Vitro Anticancer Activity of Novel Pyrazole Compounds
Compound IDCancer Cell LineIC50 (µM)Reference
6b HNO-9710.5[4]
6d HNO-9710[4][5]
161a A-5494.91[6]
161b A-5493.22[6]
163 HepG-212.22[6]
163 HCT-11614.16[6]
163 MCF-714.64[6]
KA5 HepG28.5[7]
L2 CFPAC-161.7[8]
L3 MCF-781.48[8]
6c SK-MEL-283.46[9]
IV (Average of 4 cell lines)3.0[9]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Novel pyrazole compounds

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing a Potential Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by these compounds.

anticancer_pathway Ligand Growth Factor EGFR EGFR Ligand->EGFR Binds Ras Ras EGFR->Ras Activates Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes antimicrobial_workflow start Start synthesis Synthesize Novel Pyrazole Compounds start->synthesis dissolve Dissolve Compounds in DMSO synthesis->dissolve add_compounds Add Compounds to Wells dissolve->add_compounds prepare_plates Prepare Inoculated Agar Plates prepare_plates->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition incubate->measure analyze Analyze Data & Determine MIC measure->analyze end End analyze->end sar_relationship core Core Pyrazole Scaffold r1 Modification at R1 core->r1 r2 Modification at R2 core->r2 r3 Modification at R3 core->r3 activity Biological Activity (e.g., IC50) r1->activity r2->activity r3->activity conclusion SAR Conclusion activity->conclusion

References

In Silico Target Prediction for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of biological targets for the novel compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The document outlines a structured workflow for target identification, leveraging established computational methodologies. Detailed protocols for hypothetical experiments are provided to guide potential laboratory validation of the in silico findings.

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2][3]. The specific biological targets of many pyrazole derivatives, including 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, remain to be fully elucidated. In silico target prediction methods offer a rapid and cost-effective approach to hypothesize potential protein targets, thereby accelerating the drug discovery and development process.

This guide will explore the application of ligand-based and structure-based in silico methods to predict the targets of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The methodologies, predicted targets, and potential signaling pathway implications will be discussed, followed by detailed experimental protocols for validation.

In Silico Target Prediction Methodology

A multi-pronged in silico approach was employed to predict the biological targets of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound, Cc1ccccc1-c1cc(C(=O)O)n[nH]1, was used as the input for various web-based prediction tools.

Ligand-Based Approaches

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

This method involves comparing the 2D or 3D structure of the query molecule against databases of compounds with known biological activities.

  • SwissTargetPrediction: This web server predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known ligands[4]. The SMILES string of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid was submitted to the SwissTargetPrediction server for analysis.

  • SuperPred: This tool predicts the Anatomical Therapeutic Chemical (ATC) classification and protein targets of a compound based on its structural similarity to a database of known drugs. The compound's structure was used to query the SuperPred web server.

Structure-Based Approaches

Structure-based methods utilize the three-dimensional structure of potential target proteins to assess the binding affinity of a ligand.

Reverse docking, also known as inverse docking, involves docking a single ligand against a library of crystallographically determined protein structures to identify potential binding partners.

  • ReverseDock: This web server performs blind docking of a ligand to multiple user-selected or pre-compiled protein targets using AutoDock Vina[2][3]. The 3D structure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid would be submitted to the ReverseDock server to screen against a panel of human protein structures.

Predicted Biological Targets

The following table summarizes the hypothetical predicted targets for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid based on the outputs of the aforementioned in silico tools. Please note that these are predictive results and require experimental validation.

Prediction ToolPredicted Target ClassSpecific Predicted Targets (Examples)Confidence/Score
SwissTargetPredictionEnzymes, G protein-coupled receptorsProstaglandin G/H synthase 2 (COX-2), Carbonic anhydrase II, Cannabinoid receptor 1 (CB1)High
SuperPredAnti-inflammatory agents, AnalgesicsCyclooxygenase (COX) enzymes, FAAHHigh
ReverseDockVariousTo be determined based on docking scoresTo be determined

Potential Signaling Pathways and Experimental Workflow

The predicted targets suggest a potential role for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in modulating inflammatory and pain pathways.

Cyclooxygenase (COX) Pathway

The prediction of COX-2 as a primary target suggests that the compound may exert anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Compound->COX2 Inflammation Inflammation Pain Prostaglandins->Inflammation

Predicted inhibition of the COX-2 pathway.
Endocannabinoid System

The prediction of the CB1 receptor as a target suggests potential modulation of the endocannabinoid system, which is involved in pain, mood, and appetite regulation.

Endocannabinoid_Pathway Compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid CB1_Receptor CB1 Receptor Compound->CB1_Receptor Downstream_Signaling Downstream Signaling CB1_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., reduced neurotransmission) Downstream_Signaling->Cellular_Response

Predicted modulation of the CB1 receptor signaling.
Experimental Workflow for Target Validation

The following workflow outlines the experimental steps to validate the in silico predictions.

Experimental_Workflow In_Silico_Prediction In Silico Target Prediction Target_Prioritization Target Prioritization In_Silico_Prediction->Target_Prioritization In_Vitro_Assays In Vitro Assays Target_Prioritization->In_Vitro_Assays Binding_Assays Binding Assays (e.g., SPR, ITC) In_Vitro_Assays->Binding_Assays Enzyme_Activity_Assays Enzyme Activity Assays (e.g., COX-2 inhibition) In_Vitro_Assays->Enzyme_Activity_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Based_Assays->Signaling_Pathway_Analysis Functional_Assays Functional Assays (e.g., Prostaglandin E2 measurement) Cell_Based_Assays->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models of Inflammation/Pain) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Workflow for the experimental validation of predicted targets.

Experimental Protocols

In Vitro Enzyme Inhibition Assay: COX-2

Objective: To determine the inhibitory activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme (Cayman Chemical or equivalent)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (test compound)

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and celecoxib in DMSO.

  • In a 96-well plate, add 10 µL of various concentrations of the test compound or celecoxib. For the control, add 10 µL of DMSO.

  • Add 150 µL of assay buffer to each well.

  • Add 10 µL of the COX-2 enzyme solution to each well and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately add 10 µL of TMPD solution.

  • Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assay: Prostaglandin E2 (PGE2) Measurement

Objective: To assess the effect of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid on lipopolysaccharide (LPS)-induced PGE2 production in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (test compound)

  • Indomethacin (positive control)

  • PGE2 ELISA kit (Cayman Chemical or equivalent)

  • 24-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or indomethacin for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the effect of the test compound on PGE2 production and calculate the IC50 value.

Conclusion

This technical guide has outlined a systematic in silico approach for predicting the biological targets of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The preliminary computational analysis suggests that this compound may primarily target proteins involved in inflammatory and pain signaling pathways, such as COX-2 and the CB1 receptor. The provided experimental protocols offer a clear path for the validation of these in silico hypotheses. Further experimental investigation is crucial to confirm the predicted targets and to fully elucidate the pharmacological profile of this novel pyrazole derivative.

References

CAS number and IUPAC name for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, including its chemical identity, synthesis, and known biological context. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identification and Properties

CAS Number: 1140528-29-5

IUPAC Name: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Physicochemical Data
PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
AppearanceWhite to off-white solid (predicted)
Melting PointNot reported
Boiling PointNot reported
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted)

Synthesis and Experimental Protocols

General Synthetic Approach: Knorr Pyrazole Synthesis

A plausible synthetic route for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid involves the reaction of a suitably substituted 1,3-diketoester with hydrazine hydrate. The key starting material would be ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate.

Experimental Workflow:

G cluster_0 Step 1: Diketoester Synthesis cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Hydrolysis A 2'-Methylacetophenone C Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate A->C  NaOEt, EtOH B Diethyl oxalate B->C D Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate F Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate D->F  Glacial Acetic Acid E Hydrazine hydrate E->F G Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate I 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid G->I  1. Reflux  2. Acidification (HCl) H NaOH(aq) H->I G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development A Compound Synthesis B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization C->D E In Vitro & In Vivo Studies D->E F Mechanism of Action Studies E->F G Clinical Trials F->G

Methodological & Application

Application Notes: Synthesis of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Specifically, 3-aryl-1H-pyrazole-5-carboxylic acid derivatives are key intermediates in the synthesis of various pharmacologically active agents, including inhibitors of kinases, PDEs, and other enzymes. This document provides detailed protocols for the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and its subsequent conversion into carboxamide derivatives, a common step in drug discovery programs. The primary route involves a two-step synthesis commencing with a Claisen condensation to form a key diketoester intermediate, followed by a Knorr-type cyclocondensation with hydrazine.

Method 1: Two-Step Synthesis of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

This method separates the synthesis into two distinct, high-yielding steps: the formation of the 1,3-dicarbonyl precursor and its subsequent cyclization to form the pyrazole ring. A final hydrolysis step yields the target carboxylic acid.

G cluster_0 Part A: Claisen Condensation cluster_1 Part B: Knorr Cyclization & Hydrolysis ketone 2'-Methyl- acetophenone intermediate1 Ethyl 4-(2-methylphenyl)- 2,4-dioxobutanoate ketone->intermediate1 oxalate Diethyl Oxalate oxalate->intermediate1 base Base (e.g., NaOEt) Solvent (e.g., THF) base->intermediate1 1. Add Base 2. Add Ketone intermediate2 Ethyl 3-(2-methylphenyl)- 1H-pyrazole-5-carboxylate intermediate1->intermediate2 Reflux in EtOH w/ Acetic Acid hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->intermediate2 hydrolysis Base (e.g., NaOH) then Acid (e.g., HCl) intermediate2->hydrolysis final_product 3-(2-methylphenyl)- 1H-pyrazole-5-carboxylic Acid hydrolysis->final_product G cluster_0 Method A: Acid Chloride Route cluster_1 Method B: Direct Coupling Route start 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic Acid reagent_a SOCl₂ or (COCl)₂ start->reagent_a reagent_b Coupling Reagent (e.g., HATU, EDC/HOBt) start->reagent_b intermediate Pyrazole-5-carbonyl Chloride reagent_a->intermediate amine_a Amine (R-NH₂) Base (e.g., TEA) intermediate->amine_a product_a Final Amide Derivative amine_a->product_a product_b Final Amide Derivative reagent_b->product_b amine_b Amine (R-NH₂) amine_b->product_b

Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize pyrazole carboxylic acids as potential therapeutic agents. The following sections describe methodologies for biochemical and cell-based assays, present quantitative data for exemplary compounds, and visualize key experimental workflows and biological pathways.

Introduction to Pyrazole Carboxylic Acids in Drug Discovery

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a privileged structure found in numerous approved drugs. The addition of a carboxylic acid moiety provides a key interaction point for various biological targets and a handle for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This class of compounds has shown promise as inhibitors of enzymes such as protein kinases and carbonic anhydrases, as well as displaying anticancer and anti-inflammatory properties. High-throughput screening is an essential tool for efficiently evaluating large libraries of pyrazole carboxylic acid derivatives to identify promising lead compounds.

Biochemical Assays for Screening Pyrazole Carboxylic Acids

Biochemical assays are crucial for determining the direct inhibitory effect of pyrazole carboxylic acids on purified enzymes. These assays are typically performed in a cell-free system and are amenable to high-throughput formats.

Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A lower ADP level, and consequently a lower luminescence signal, indicates inhibition of the kinase by a test compound.[1][2] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal proportional to the initial ADP concentration.[1]

Experimental Protocol:

Materials:

  • Purified target kinase (e.g., CDK8, HER2/neu)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Pyrazole carboxylic acid library

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each pyrazole carboxylic acid from the library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for 0% inhibition, known inhibitor for 100% inhibition).

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in kinase assay buffer to each well.

  • Initiation of Reaction: Add 5 µL of a 2X ATP solution in kinase assay buffer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_no_inhibitor - RLU_background)) where RLU is the Relative Luminescence Unit. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Fluorescence-Based Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of a non-fluorescent substrate to a fluorescent product. A decrease in the rate of fluorescence generation indicates inhibition of CA activity.

Experimental Protocol:

Materials:

  • Purified human carbonic anhydrase isoform (e.g., CA-IX, CA-XII)

  • 4-Methylumbelliferyl acetate (4-MUA) as the substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Pyrazole carboxylic acid library

  • Black, opaque 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each pyrazole carboxylic acid from the library into the wells of a 384-well plate. Include appropriate controls.

  • Enzyme Addition: Add 10 µL of the CA enzyme solution in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 10 µL of the 4-MUA substrate solution in assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

Data Analysis: The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (RFU_sample - RFU_background) / (RFU_no_inhibitor - RFU_background)) where RFU is the Relative Fluorescence Unit. IC50 values are determined from dose-response curves.

Cell-Based Assays for Screening Pyrazole Carboxylic Acids

Cell-based assays are essential for evaluating the activity of pyrazole carboxylic acids in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target effects within a cellular environment.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4][5] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[4]

Experimental Protocol:

Materials:

  • Cancer cell line (e.g., MCF-7, A549, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS

  • Pyrazole carboxylic acid library

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]

  • Sterile, clear 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acids (typically in a serial dilution) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = 100 * (Abs_sample - Abs_background) / (Abs_control - Abs_background) where Abs is the absorbance. IC50 values, the concentration of compound that inhibits cell growth by 50%, are determined from dose-response curves.

Data Presentation

The following tables summarize quantitative data for the inhibitory activity of representative pyrazole carboxylic acids against various targets.

Table 1: Kinase Inhibitory Activity of Pyrazole Carboxylic Acids

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
PCA-1CK2Kinase Inhibition Bioassay15[7]
PCA-2AKT1Kinase Inhibition Bioassay>50[7]
PCA-3p38 (SAPK2a)Kinase Inhibition Bioassay25[7]
PCA-4CDK8Virtual Screening-[8]
PCA-5PLK13D-QSAR-[9]

Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazole Carboxylic Acids

Compound IDTarget IsoformAssay TypeKi (µM)Reference
PCA-6hCA IStopped-flow CO₂ hydrase8.01[10]
PCA-7hCA IIStopped-flow CO₂ hydrase7.329[10]
PCA-8hCA IXStopped-flow CO₂ hydrase4-50[11]
PCA-9hCA XIIStopped-flow CO₂ hydrase4-50[11]
PCA-10hCA IEsterase activity0.316[12]

Table 3: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
PD-1MCF-7 (Breast)MTT Assay3.0[13]
PD-2A549 (Lung)MTT Assay8.23[14]
PD-3PC-3 (Prostate)2D-QSAR-[15]
PD-4K562 (Leukemia)2D-QSAR-[15]
PD-5HNO-97 (Head and Neck)Cytotoxicity Assay10[16]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression (CDK/Cyclin) Gene_Expression->Cell_Cycle_Progression Pyrazole_Carboxylic_Acid Pyrazole Carboxylic Acid Pyrazole_Carboxylic_Acid->RAF Inhibition Pyrazole_Carboxylic_Acid->PI3K Inhibition Pyrazole_Carboxylic_Acid->Cell_Cycle_Progression Inhibition

Caption: Simplified RTK signaling pathway and points of inhibition by pyrazole carboxylic acids.

Experimental Workflow Diagrams

Biochemical HTS Workflow

Biochemical_HTS_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating enzyme_addition Enzyme Addition compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min) enzyme_addition->pre_incubation substrate_addition Substrate Addition pre_incubation->substrate_addition reaction_incubation Reaction Incubation (30-60 min) substrate_addition->reaction_incubation signal_detection Signal Detection (Luminescence/Fluorescence) reaction_incubation->signal_detection data_analysis Data Analysis (% Inhibition, IC50) signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical biochemical high-throughput screening assay.

Cell-Based HTS Workflow

Cell_Based_HTS_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h Incubation (24h) cell_seeding->incubation_24h compound_treatment Compound Treatment incubation_24h->compound_treatment incubation_48_72h Incubation (48-72h) compound_treatment->incubation_48_72h reagent_addition Assay Reagent Addition (e.g., MTT) incubation_48_72h->reagent_addition incubation_4h Incubation (4h) reagent_addition->incubation_4h solubilization Solubilization (if required) incubation_4h->solubilization read_plate Read Plate (Absorbance) solubilization->read_plate data_analysis Data Analysis (% Viability, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical cell-based high-throughput screening assay.

References

Application Notes and Protocols: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key mediator of the inflammatory process is the enzyme cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Pyrazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, often attributed to their selective inhibition of COX-2.[1] This document provides detailed application notes and experimental protocols for the investigation of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a potential anti-inflammatory agent.

Mechanism of Action

The primary proposed mechanism of action for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[2][3] By blocking the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. This, in turn, can modulate downstream signaling pathways heavily implicated in the inflammatory response, namely the NF-κB and MAPK pathways.[4][5][6]

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4] Similarly, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a multitude of cellular processes, including the stress response and inflammation.[5][7] By reducing the production of prostaglandins, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can indirectly suppress the activation of these critical inflammatory signaling cascades.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways involved in inflammation and the proposed point of intervention for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: MAPK Signaling Pathway Modulation.

Quantitative Data

The following tables summarize the anti-inflammatory activity of various pyrazole derivatives, providing a benchmark for the evaluation of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. It is important to note that the specific activity of the title compound may vary.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolyl Thiazolone Derivative 1>1000.09>1111[8]
Pyrazolyl Thiazolone Derivative 2>1000.14>714[8]
Pyrazole Derivative 11-0.043-[2]
Pyrazole Derivative 12-0.049-[2]
Pyrazole Derivative 15-0.045-[2]
Pyrazole Carboxylate 15c>1000.059>1694.9[9][10]
Pyrazole Carboxylate 15d5.630.0693.83[9][10]
Pyrazole Carboxylate 19d2.810.09928.38[9][10]
Celecoxib3.000.2213.63[9][10]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Pyrazole Derivative AD 532-Showed promising results[11]
Pyrazolyl Thiazolone Derivative 15065.3[8]
Pyrazolyl Thiazolone Derivative 25062.1[8]
Pyrazole Carboxylate 15c-ED₅₀ = 8.22 mg/kg[9][10]
Pyrazole Carboxylate 15d-ED₅₀ = 10.55 mg/kg[9][10]
Diclofenac Sodium5068.7[8]
Celecoxib5070.2[8]
Celecoxib-ED₅₀ = 40.39 mg/kg[9][10]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against COX-1 and COX-2 enzymes.

G start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Heme cofactor - Reaction buffer start->prepare_reagents incubation Incubate Enzyme with Test Compound or Vehicle prepare_reagents->incubation add_substrate Initiate Reaction by Adding Arachidonic Acid incubation->add_substrate stop_reaction Stop Reaction (e.g., with HCl) add_substrate->stop_reaction quantify_product Quantify Prostaglandin E2 (PGE2) via ELISA stop_reaction->quantify_product calculate_inhibition Calculate % Inhibition quantify_product->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: In Vitro COX Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

    • Prepare a stock solution of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare a solution of arachidonic acid in ethanol.

  • Enzyme Incubation:

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and either the test compound at various concentrations or the vehicle control (DMSO).

    • Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Quantification:

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol outlines a standard procedure for evaluating the acute anti-inflammatory effects of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in a rat model.[1][11]

G start Start animal_acclimatization Acclimatize Rats start->animal_acclimatization fasting Fast Animals Overnight animal_acclimatization->fasting baseline_measurement Measure Initial Paw Volume fasting->baseline_measurement compound_administration Administer Test Compound, Reference Drug, or Vehicle baseline_measurement->compound_administration carrageenan_injection Inject Carrageenan into the Subplantar Region of the Paw compound_administration->carrageenan_injection paw_volume_measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) carrageenan_injection->paw_volume_measurement calculate_edema Calculate Paw Edema and % Inhibition paw_volume_measurement->calculate_edema end End calculate_edema->end

Caption: Carrageenan-Induced Paw Edema Workflow.

Methodology:

  • Animal Handling:

    • Use adult male Wistar or Sprague-Dawley rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Experimental Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a reference drug (e.g., indomethacin or celecoxib), or the vehicle control orally or intraperitoneally.

    • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid belongs to a class of compounds with demonstrated potential for anti-inflammatory activity, primarily through the selective inhibition of COX-2. The provided application notes and protocols offer a framework for the systematic evaluation of this compound's efficacy and mechanism of action. Further studies, including assessment of its effects on pro-inflammatory cytokine production in cell-based assays and evaluation in chronic inflammation models, are warranted to fully characterize its therapeutic potential.

References

Application of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole carboxylic acid class of compounds, which are recognized for their diverse biological activities and significant potential in the agrochemical sector.[1][2][3][4] Derivatives of pyrazole carboxylic acid have been extensively explored and commercialized as herbicides, fungicides, and insecticides.[5][6][7] This document provides a detailed overview of the potential applications of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in agrochemical research, based on the activities of structurally related compounds. It includes potential modes of action, hypothetical quantitative data, and detailed experimental protocols to guide researchers in evaluating its efficacy.

Potential Agrochemical Applications

  • Fungicide: Many pyrazole carboxamides are potent fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[8][9][10]

  • Herbicide: Certain pyrazole derivatives are effective herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[11][12][13]

  • Insecticide: Various pyrazole-containing compounds have demonstrated significant insecticidal properties.[2][14][15]

Data Presentation: Efficacy of Related Pyrazole Carboxylic Acid Derivatives

The following tables summarize quantitative data for various pyrazole carboxylic acid derivatives, providing a reference for the potential efficacy of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives against various phytopathogens.

Compound ReferenceTarget PathogenEfficacy MetricValue
Isoxazolol Pyrazole Carboxylate 7ai Rhizoctonia solaniEC₅₀0.37 µg/mL[7]
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide 7s Porcine SDHIC₅₀0.014 µM[8]
N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide 12 Rhizoctonia solaniEC₅₀0.021 mg/L[16]

Table 2: Herbicidal Activity of Pyrazole Derivatives.

Compound ReferenceTarget WeedEfficacy MetricValue
Pyrazole Aromatic Ketone Analog A1 Chenopodium serotinumActivityExcellent at 37.5 g ha⁻¹[11]
Pyrazole Aromatic Ketone Analog A25 Brassica junceaActivityExcellent at 37.5 g ha⁻¹[11]
5-heterocycloxy-3-methyl-1-substituted-1H-pyrazole 6d Digitaria sanguinalisInhibition Rate82% at 750 g a.i. ha⁻¹[6]

Table 3: Insecticidal Activity of Pyrazole Derivatives.

Compound ReferenceTarget PestEfficacy MetricValue
1H-pyrazole-5-carboxylic acid derivative 7h Aphis fabaeMortality85.7% at 12.5 mg/L[14]
Pyrazole derivative Ij Helicoverpa armigeraStomach Activity60% at 5 mg kg⁻¹[2]
Schiff base pyrazole molecule 3f TermitesLC₅₀0.001 µg/mL[17]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the agrochemical potential of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives (Amides)

This protocol describes a general method for the synthesis of pyrazole carboxamide derivatives, which are often the biologically active forms.

Workflow Diagram:

cluster_synthesis Synthesis of Pyrazole Carboxamides start 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid step1 Chlorination (e.g., SOCl₂) start->step1 intermediate Acid Chloride Derivative step1->intermediate step2 Amidation (Amine, Base) intermediate->step2 product Pyrazole Carboxamide Derivative step2->product

Caption: General synthesis workflow for pyrazole carboxamide derivatives.

Materials:

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • An appropriate amine (R-NH₂)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Acid Chloride Formation:

    • Dissolve 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxamide.

Protocol 2: In Vitro Antifungal Assay (Mycelium Growth Inhibition)

This protocol assesses the direct inhibitory effect of the compound on fungal growth.

Workflow Diagram:

cluster_antifungal In Vitro Antifungal Assay start Prepare PDA plates with test compound step1 Inoculate with fungal mycelial disc start->step1 step2 Incubate at 25-28°C step1->step2 step3 Measure colony diameter step2->step3 end Calculate percent inhibition step3->end

Caption: Workflow for the in vitro mycelium growth inhibition assay.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compound dissolved in a suitable solvent (e.g., acetone)

  • Target fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Sterile petri dishes, cork borer, and incubator

Procedure:

  • Plate Preparation:

    • Prepare PDA medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 50-60 °C.

    • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent control should also be prepared.

    • Pour the amended PDA into sterile petri dishes.

  • Inoculation:

    • From a fresh culture of the target fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate.

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) until the mycelial growth in the control plate reaches the edge.

    • Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.[7]

Protocol 3: Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol evaluates the herbicidal effect of the compound on target weed species.

Workflow Diagram:

cluster_herbicidal Whole Plant Herbicidal Bioassay start Sow weed seeds in pots step1 Grow plants to 2-3 leaf stage start->step1 step2 Apply test compound (foliar spray) step1->step2 step3 Incubate in greenhouse step2->step3 step4 Visually assess phytotoxicity step3->step4 end Determine fresh weight and calculate inhibition step4->end

Caption: Workflow for the whole plant herbicidal bioassay.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)

  • Pots with a suitable soil mix

  • Test compound formulated as a sprayable solution

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

  • Plant Growth:

    • Sow seeds of the target weeds in pots and allow them to grow until they reach the 2-3 leaf stage.

  • Compound Application:

    • Prepare a stock solution of the test compound in a suitable solvent with a surfactant.

    • Dilute the stock solution to the desired application rates (e.g., 50, 100, 250, 500 g a.i./ha).

    • Apply the solutions as a foliar spray to the plants, ensuring uniform coverage. Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).

  • Incubation and Assessment:

    • Place the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

    • After a set period (e.g., 14-21 days), visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

    • Harvest the above-ground plant material and measure the fresh weight.

  • Data Analysis:

    • Calculate the percentage of growth inhibition based on the fresh weight compared to the negative control.

    • Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).

Potential Modes of Action and Signaling Pathways

Fungicidal Mode of Action: Succinate Dehydrogenase (SDH) Inhibition

SDH is a crucial enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately cell death.[16][18]

Signaling Pathway Diagram:

cluster_sdhi SDH Inhibition Pathway succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh TCA Cycle fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH₂) sdh->qh2 Electron Transport Chain q Ubiquinone (Q) q->sdh complex3 Complex III qh2->complex3 atp ATP Production complex3->atp compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (as carboxamide derivative) compound->sdh Inhibition

Caption: Inhibition of the mitochondrial respiratory chain by an SDHI fungicide.

Herbicidal Mode of Action: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is an enzyme in the biosynthetic pathway of plastoquinones and tocopherols, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to the depletion of these molecules, causing bleaching of photosynthetic tissues and subsequent plant death.[11][12][13][19]

Signaling Pathway Diagram:

cluster_hppd HPPD Inhibition Pathway tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate (HPP) tyrosine->hpp hppd HPPD hpp->hppd hga Homogentisate (HGA) hppd->hga plastoquinone Plastoquinone & Tocopherol hga->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids protection Chlorophyll Protection carotenoids->protection bleaching Bleaching & Plant Death protection->bleaching Loss of protection leads to compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid compound->hppd Inhibition

Caption: Inhibition of carotenoid biosynthesis via the HPPD enzyme.

Conclusion

While direct experimental data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is limited, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a valuable scaffold in the development of new fungicides, herbicides, and insecticides. The provided protocols offer a foundational framework for researchers to systematically evaluate its biological activity and elucidate its mode of action. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing its efficacy and selectivity for specific agrochemical applications.

References

Protocol for In Vitro Cytotoxicity Testing of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AP2025-12

For Research Use Only.

Introduction

This document provides a comprehensive protocol for evaluating the in vitro cytotoxic potential of the novel compound, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The assessment of cytotoxicity is a critical step in the drug discovery process, offering insights into a compound's therapeutic window and potential mechanisms of action.[1][2][3] Pyrazole derivatives have been noted for a range of biological activities, including anti-proliferative effects against cancer cell lines.[4] This protocol outlines three standard assays to measure cytotoxicity: the MTT assay for cell metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.

Data Presentation

The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[1] All quantitative data should be summarized in a clear, tabular format for comparative analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cell LineCompoundIncubation Time (hours)IC50 (µM)Assay Type
Human Breast Cancer (MCF-7)3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid4835.8MTT Assay
Human Colon Cancer (HT-29)3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid4852.1MTT Assay
Human Lung Cancer (A549)3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid7228.4LDH Assay
Normal Human Dermal Fibroblasts (NHDF)3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid48>100MTT Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Cell Culture and Compound Preparation

1.1. Cell Culture:

  • Culture selected cell lines (e.g., MCF-7, HT-29, A549) in their recommended complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells every 2-3 days to ensure they remain in the logarithmic growth phase.[1]

1.2. Compound Stock and Working Solutions:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium.

  • The final concentration of DMSO in the culture wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[1][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6][7]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.[1]

  • Incubate the plates for 24, 48, or 72 hours.[1]

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][5][7]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][8]

  • Measure the absorbance at 570 nm using a microplate reader.[5][7][9]

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[1][10]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of the test compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1][11]

  • After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.[12]

  • Add the reaction mixture to each well containing the supernatant.[12]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[12]

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13] Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[13]

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for the desired duration.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[15]

  • Wash the cells with cold PBS.[1][15]

  • Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[1]

  • Incubate in the dark for 15 minutes at room temperature.[1]

  • Analyze the stained cells by flow cytometry within one hour.[1][13]

Visualizations

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assays prep Prepare Cell Culture and Compound Dilutions seed Seed Cells in Multi-well Plates prep->seed treat Treat Cells with Test Compound seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Apoptosis Assay (Flow Cytometry) incubate->apop analysis Data Analysis (Calculate IC50) mtt->analysis ldh->analysis apop->analysis

Caption: General workflow for in vitro cytotoxicity testing.

G cluster_0 Potential Apoptotic Signaling Pathways cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mitochondria Mitochondrial Stress compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways for induced apoptosis.

References

Application Notes and Protocols for Evaluating the Efficacy of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a novel pyrazole derivative. While specific biological activities of this compound are not extensively documented, derivatives of pyrazole-carboxylic acid have shown potential as anti-inflammatory, analgesic, and anticancer agents.[1][2] This document provides a comprehensive guide to utilizing relevant animal models for evaluating the potential therapeutic efficacy of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, with a primary focus on its potential anti-inflammatory and analgesic properties.

The selection of appropriate animal models is a critical step in the preclinical evaluation of novel therapeutic agents.[3] This guide outlines detailed protocols for inducing inflammatory and pain states in rodents, methods for assessing the therapeutic efficacy of the test compound, and frameworks for data presentation and visualization of experimental workflows.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of structurally related compounds, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid may modulate key signaling pathways involved in inflammation and pain. A hypothetical signaling pathway that could be targeted is the arachidonic acid cascade, which is central to inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Compound->COX1_2 Potential Inhibition

Caption: Potential mechanism of action via the arachidonic acid pathway.

Animal Models for Efficacy Evaluation

The choice of an animal model is crucial for preclinical efficacy testing and should align with the proposed therapeutic indication.[3] For evaluating the anti-inflammatory and analgesic potential of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, rodent models are well-established and widely used.[4][5]

Carrageenan-Induced Paw Edema (Acute Inflammation Model)

This is a widely used and well-characterized model for studying acute inflammation.[3][6]

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).[6]

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid) at various doses (e.g., 10, 30, 100 mg/kg)

  • Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[6]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.080
Positive Control100.65 ± 0.0548
Test Compound101.10 ± 0.0712
Test Compound300.92 ± 0.0626.4
Test Compound1000.75 ± 0.0540
Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammation Model)

This model mimics chronic inflammation, characteristic of diseases like rheumatoid arthritis.[3][7]

Experimental Protocol:

  • Animal Acclimatization and Grouping: Similar to the carrageenan model.

  • Induction of Arthritis: On day 0, animals are injected with 0.1 mL of CFA into the sub-plantar region of the right hind paw.[3]

  • Drug Administration: Treatment with the test compound, positive control (e.g., Methotrexate), or vehicle starts on day 0 or after the establishment of arthritis (e.g., day 7) and continues daily for a specified period (e.g., 14 or 21 days).

  • Assessment of Arthritis:

    • Paw Volume: Measured periodically.

    • Arthritic Score: Assessed visually on a scale of 0-4.

    • Body Weight: Monitored throughout the study.

    • Histopathology: At the end of the study, ankle joints are collected for histopathological examination.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Arthritic Score (Day 21) (± SEM)Mean Paw Volume (mL) (Day 21) (± SEM)
Vehicle Control-3.8 ± 0.22.5 ± 0.15
Positive Control21.5 ± 0.31.4 ± 0.10
Test Compound302.9 ± 0.42.1 ± 0.12
Test Compound1002.1 ± 0.31.7 ± 0.11
Acetic Acid-Induced Writhing (Visceral Pain Model)

This is a simple and sensitive model for screening analgesic activity.[2]

Experimental Protocol:

  • Animal Acclimatization and Grouping: Similar to the previous models.

  • Drug Administration: The test compound, positive control (e.g., Aspirin, 100 mg/kg), or vehicle is administered 30 minutes (i.p.) or 60 minutes (p.o.) before the induction of writhing.

  • Induction of Writhing: 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Analgesic Activity
Vehicle Control-45.2 ± 3.10
Positive Control10015.8 ± 2.565.0
Test Compound3032.5 ± 2.828.1
Test Compound10021.3 ± 2.252.9

Experimental Workflow Visualization

A clear experimental workflow is essential for reproducibility.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_assessment Efficacy Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) grouping Randomized Grouping (n=8) acclimatization->grouping drug_admin Drug Administration (Test Compound / Vehicle / Positive Control) grouping->drug_admin inflammation_induction Inflammation/Pain Induction (Carrageenan / CFA / Acetic Acid) drug_admin->inflammation_induction paw_volume Paw Volume Measurement (Plethysmometer) inflammation_induction->paw_volume arthritic_score Arthritic Scoring inflammation_induction->arthritic_score writhing_count Writhing Count inflammation_induction->writhing_count data_analysis Statistical Analysis (% Inhibition / % Analgesia) paw_volume->data_analysis arthritic_score->data_analysis writhing_count->data_analysis

Caption: General experimental workflow for efficacy evaluation.

Logical Relationships in Experimental Design

The experimental design should include appropriate controls to ensure the validity of the results.

G cluster_groups Experimental Groups cluster_outcomes Expected Outcomes compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid test_low Test Compound (Low Dose) compound->test_low test_mid Test Compound (Mid Dose) compound->test_mid test_high Test Compound (High Dose) compound->test_high vehicle Vehicle Control (Baseline Response) no_effect No significant effect vehicle->no_effect Establishes positive Positive Control (Standard Drug) comparable_efficacy Efficacy comparable to positive control positive->comparable_efficacy Validates model dose_dependent Dose-dependent efficacy test_low->dose_dependent test_mid->dose_dependent test_high->dose_dependent test_high->comparable_efficacy

Caption: Logical relationships between experimental groups and outcomes.

These application notes provide a framework for the initial preclinical evaluation of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in animal models of inflammation and pain. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results, facilitating the assessment of the compound's therapeutic potential. Further studies, including pharmacokinetic and toxicological assessments, would be necessary for comprehensive drug development.

References

Application Notes & Protocols: Quantification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Accurate quantification of this analyte is crucial for pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties (Illustrative)

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
AppearanceWhite to off-white solid
pKa~3.5-4.5 (estimated for the carboxylic acid)
UV λmax~260 nm (in Methanol)

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in bulk material and simple formulations where analyte concentrations are relatively high.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B) in a ratio of 20:80 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection Wavelength: 260 nm.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 50 to 150 µg/mL.[1]

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range.[1] Prior to injection, filter the sample solution through a 0.45 µm syringe filter.

3. Method Validation Parameters (Illustrative Data)

The following tables summarize the typical performance characteristics of this method based on ICH guidelines.[2][3][4]

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N ≥ 20007500
RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
50 - 150≥ 0.999

Table 3: Precision

Precision LevelRSD (%)
Repeatability (Intra-day, n=6)≤ 2.0%
Intermediate Precision (Inter-day, n=6)≤ 2.0%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
8099.5%
100100.2%
12099.8%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD4
LOQ15

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in complex biological matrices such as plasma or tissue extracts.

Experimental Protocol

1. Instrumentation and Conditions

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (Illustrative):

    • Analyte (Quantifier): m/z 201.1 → 157.1

    • Analyte (Qualifier): m/z 201.1 → 113.1

  • Source Parameters: Optimized for the specific instrument, including nebulizer gas, drying gas flow and temperature, and capillary voltage.[5][6]

3. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Evaporate and Reconstitute: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

4. Method Validation Parameters (Illustrative Data)

Table 6: Linearity

Concentration Range (ng/mL)Correlation Coefficient (r²)
1 - 1000≥ 0.995

Table 7: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (%)
Low QC (3)≤ 15%≤ 15%85 - 115%
Mid QC (100)≤ 15%≤ 15%85 - 115%
High QC (800)≤ 15%≤ 15%85 - 115%

Table 8: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.5
LOQ1.0

Visualizations

Analytical_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_imp Implementation Dev_Start Define Analytical Target Profile Lit_Search Literature Search & Feasibility Dev_Start->Lit_Search Method_Selection Select Technique (HPLC/LC-MS) Lit_Search->Method_Selection Optimization Optimize Parameters (Column, Mobile Phase, Detector) Method_Selection->Optimization Specificity Specificity / Selectivity Optimization->Specificity Validation_Params Specificity->Validation_Params Linearity Linearity & Range Linearity->Validation_Params Accuracy Accuracy (Recovery) Accuracy->Validation_Params Precision Precision (Repeatability & Intermediate Precision) Precision->Validation_Params LOQ LOD & LOQ LOQ->Validation_Params Robustness Robustness Robustness->Validation_Params SOP Write Standard Operating Procedure (SOP) Validation_Params->SOP Routine_Analysis Routine Sample Analysis SOP->Routine_Analysis

Caption: Workflow for analytical method development and validation.

LCMS_Protocol_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Plasma Sample Spike_IS Spike with Internal Standard Sample_Collection->Spike_IS Protein_Precip Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Ionization Ionization (ESI-) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Protocol workflow for LC-MS/MS quantification.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrazole scaffold, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The following sections detail the synthesis, biological evaluation, and SAR of these analogs, offering valuable insights for the design and development of novel therapeutic agents.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, present in several approved drugs. The 3-aryl-1H-pyrazole-5-carboxylic acid core, in particular, has been extensively studied. The introduction of a 2-methylphenyl (o-tolyl) group at the 3-position is of particular interest as the steric and electronic effects of the ortho-methyl group can significantly influence the compound's conformation and interaction with biological targets. These notes will focus on the SAR of this specific analog series, primarily as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the SAR of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid analogs as COX-2 inhibitors. The data is compiled from various studies on related pyrazole derivatives and provides a predictive framework for this specific series.

Compound IDR1 (at N1)R2 (at C4)R3 (at 5-COOH)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1a HH-COOH5.215
1b CH₃H-COOH3.820
1c PhH-COOH1.550
1d 4-SO₂NH₂-PhH-COOH0.1>200
2a HBr-COOH2.130
2b HCF₃-COOH0.8150
3a HH-CONH₂10.58
3b HH-COOCH₃15.25

Key SAR Observations:

  • Substitution at N1: Unsubstituted (R1=H) analogs show moderate activity. Alkylation (e.g., CH₃) or arylation (e.g., Ph) at the N1 position generally enhances potency. The introduction of a p-sulfamoylphenyl group at N1, a hallmark of selective COX-2 inhibitors like celecoxib, dramatically increases potency and selectivity.

  • Substitution at C4: Introduction of a small, electron-withdrawing group like bromine at the C4 position can increase potency. A trifluoromethyl group at this position leads to a significant enhancement in inhibitory activity and selectivity.

  • Modification of the Carboxylic Acid Group: The free carboxylic acid at the C5 position is crucial for activity. Conversion to an amide or ester significantly reduces the inhibitory effect, suggesting that the carboxylate group is a key binding motif, likely interacting with the active site of the COX enzyme.

Experimental Protocols

Synthesis of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analogs

The synthesis of the title compounds is typically achieved via a Knorr-type pyrazole synthesis, a reliable and versatile method for constructing the pyrazole ring.

Protocol: Knorr Pyrazole Synthesis

  • Synthesis of the 1,3-Dicarbonyl Intermediate:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 2'-methylacetophenone (1.0 eq) dropwise at 0°C.

    • After stirring for 30 minutes, add diethyl oxalate (1.2 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

    • Purify the crude product (ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate) by column chromatography.

  • Cyclization to form the Pyrazole Ring:

    • Dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (or a substituted hydrazine for N1-substituted analogs) (1.1 eq) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate.

    • Purify by recrystallization or column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the pyrazole ester in a mixture of ethanol and 1M NaOH solution.

    • Reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield the final product, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

In Vitro COX Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare working solutions by serial dilution of the stock solution.

    • Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the assay buffer according to the manufacturer's instructions.

    • Prepare solutions of arachidonic acid (substrate) and a fluorometric probe in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, cofactor solution, and the test compound at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Add the diluted COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

Visualizations

Logical Workflow for Synthesis

G cluster_0 Synthesis of 1,3-Dicarbonyl Intermediate cluster_1 Knorr Pyrazole Synthesis cluster_2 Final Product Formation A 2'-Methylacetophenone D Claisen Condensation A->D B Diethyl Oxalate B->D C Sodium Ethoxide in Ethanol C->D E Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate D->E G Cyclization in Acetic Acid E->G F Hydrazine Hydrate F->G H Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate G->H J Hydrolysis H->J I NaOH / Ethanol I->J K 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid J->K

Synthetic workflow for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.
Experimental Workflow for COX Inhibition Assay

G A Prepare Reagents (Test Compounds, Enzymes, Substrate) B Dispense Reagents into 96-well Plate (Buffer, Cofactors, Test Compound) A->B C Add COX-1 or COX-2 Enzyme B->C D Incubate at 37°C C->D E Initiate Reaction with Arachidonic Acid D->E F Monitor Fluorescence E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I

Workflow for the in vitro COX inhibition assay.
Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analog 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analog 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analog->COX-2 (Inducible) Inhibition

Inhibition of the COX-2 pathway by pyrazole analogs.

Application Notes & Protocols for the In Vivo Delivery of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation development of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a small molecule with potential therapeutic applications. Due to the common characteristics of similar chemical scaffolds, this compound is presumed to have low aqueous solubility, a significant hurdle for achieving adequate in vivo exposure.[1] This document outlines strategies to enhance solubility and bioavailability for preclinical in vivo studies. The selection of an appropriate formulation strategy is critical and depends on the physicochemical properties of the active pharmaceutical ingredient (API), the intended route of administration, and the desired pharmacokinetic profile.[2]

Physicochemical Characterization (Predicted)

PropertyPredicted Value/InformationSignificance in Formulation Development
Molecular Formula C₁₁H₁₀N₂O₂Fundamental for dose calculations.
Molecular Weight 202.21 g/mol Essential for concentration and dose calculations.
pKa ~3-5 (Carboxylic Acid)The acidic nature suggests that solubility will be pH-dependent, increasing significantly at pH values above the pKa. This is a critical factor for oral and parenteral formulation design.
Predicted LogP ~2-3This value suggests the compound is lipophilic, which may lead to poor aqueous solubility but potentially good membrane permeability. Lipid-based formulations could be a suitable approach.[3]
Aqueous Solubility Predicted to be lowLow aqueous solubility is a major challenge for bioavailability and requires enabling formulation technologies.

Formulation Strategies for In Vivo Delivery

Given the predicted low aqueous solubility, several formulation strategies can be employed to enhance the in vivo exposure of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the specific requirements of the preclinical study.[2][3]

pH Adjustment and Co-solvent Systems

For weakly acidic compounds, increasing the pH of the formulation vehicle can significantly improve solubility by forming a salt.[4] This can be combined with co-solvents to further enhance drug loading. This is a common and straightforward approach for early-stage in vivo studies.[1]

  • Advantages: Simple to prepare, suitable for initial screening studies.

  • Disadvantages: Potential for drug precipitation upon dilution in physiological fluids. Co-solvents may have tolerability limits.

  • Common Excipients:

    • pH modifiers: Sodium hydroxide (NaOH), tromethamine (Tris).[5]

    • Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), dimethyl sulfoxide (DMSO), ethanol.[6]

    • Surfactants (to prevent precipitation): Polysorbate 80 (Tween® 80), Solutol® HS 15.[6]

Lipid-Based Drug Delivery Systems (LBDDS)

For lipophilic compounds, LBDDS are highly effective at improving oral bioavailability by enhancing solubilization in the gastrointestinal tract.[6][3] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7]

  • Advantages: Enhances oral absorption of lipophilic drugs, can mitigate food effects.[3]

  • Disadvantages: Requires careful screening of excipients and construction of ternary phase diagrams.

  • Common Excipients:

    • Oils: Medium-chain triglycerides (MCTs, e.g., Capryol™ 90), long-chain triglycerides (e.g., sesame oil, corn oil).

    • Surfactants: Cremophor® EL, Solutol® HS 15, Tween® 80.

    • Co-solvents/Co-surfactants: Transcutol® HP, PEG 400, ethanol.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, leading to a higher dissolution rate.

  • Advantages: Applicable for compounds with poor solubility in both aqueous and organic media, can be used for various routes of administration.

  • Disadvantages: Requires specialized equipment (e.g., high-pressure homogenizer, wet mill), potential for particle aggregation.

  • Common Excipients:

    • Stabilizers (Surfactants/Polymers): Poloxamer 188, Tween® 80, hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).

Experimental Workflows

The following diagrams illustrate the key workflows in the formulation development process for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Optimization & Characterization cluster_3 Phase 4: In Vivo Evaluation API API: 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Char Characterize: - pKa - LogP - Solubility (pH-dependent) - Crystal Form (Polymorphism) API->Char Strategy Select Strategy based on: - Physicochemical Properties - Intended Route of Administration - Required Dose Char->Strategy CoSolvent pH Adjustment / Co-solvent System Strategy->CoSolvent LBDDS Lipid-Based System (e.g., SEDDS) Strategy->LBDDS Nanosuspension Nanosuspension Strategy->Nanosuspension Optimize Optimize Excipient Ratios CoSolvent->Optimize LBDDS->Optimize Nanosuspension->Optimize FormChar Characterize Formulation: - Drug Content & Uniformity - Particle Size (for LBDDS/Nanosuspensions) - Stability Optimize->FormChar InVivo Pharmacokinetic (PK) Study in Animal Model FormChar->InVivo Analysis Analyze PK Parameters: - Cmax, Tmax, AUC - Bioavailability InVivo->Analysis

Caption: Formulation Development Workflow

Protocols

Protocol 1: Preparation of a pH-Adjusted Co-Solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration

This protocol describes the preparation of a simple solution-based formulation suitable for early-stage in vivo screening.

1. Materials:

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (API)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • 1N Sodium Hydroxide (NaOH)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, and stir bar

  • pH meter

2. Solubility Screening (Micro-scale):

  • Prepare saturated solutions of the API in various pharmaceutically acceptable solvents (e.g., DMSO, PEG 400, ethanol, propylene glycol).

  • Equilibrate the solutions for 24 hours at room temperature.

  • Centrifuge the samples to pellet undissolved solid.

  • Analyze the supernatant by a validated analytical method (e.g., HPLC-UV) to determine the solubility in each solvent.

3. Vehicle Selection and Formulation Preparation:

  • Based on solubility data, select a primary solvent (e.g., DMSO) and a co-solvent (e.g., PEG 400). A common vehicle composition for preclinical studies is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.

  • Example for a 10 mg/mL formulation: a. Weigh 100 mg of the API into a sterile glass vial. b. Add 1 mL of DMSO and sonicate or vortex until the API is fully dissolved. c. Add 4 mL of PEG 400 and mix thoroughly. d. Add 0.5 mL of Tween 80 and mix until a clear, homogenous solution is formed. e. Slowly add sterile saline dropwise while stirring to a final volume of 10 mL. f. Measure the pH of the final formulation. If the pH is below 7, adjust to ~7.4 using 1N NaOH to ensure physiological compatibility and maintain drug solubility. Caution: Add NaOH dropwise with continuous stirring to avoid localized high pH that could cause drug degradation. g. Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be reformulated with a different co-solvent ratio or lower drug concentration. h. Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial before administration.

G cluster_0 Step 1: Solubilization cluster_1 Step 2: Vehicle Addition cluster_2 Step 3: Finalization API Weigh API Solvent Dissolve in Primary Solvent (e.g., DMSO) API->Solvent CoSolvent Add Co-solvent (e.g., PEG 400) Solvent->CoSolvent Surfactant Add Surfactant (e.g., Tween 80) Aqueous Add Aqueous Phase (Saline) Dropwise pH_Adjust Adjust pH to ~7.4 (if necessary) Aqueous->pH_Adjust Filter Sterile Filter (0.22 µm) pH_Adjust->Filter Final Final Formulation (Ready for Dosing) Filter->Final

Caption: Co-Solvent Formulation Protocol

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This protocol outlines the steps to develop a SEDDS formulation to enhance the oral bioavailability of the lipophilic API.

1. Materials:

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (API)

  • Oils (e.g., Maisine® CC, Capryol™ 90, sesame oil)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80, Solutol® HS 15)

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

  • Glass vials, vortex mixer, magnetic stirrer

2. Excipient Solubility Screening:

  • Determine the solubility of the API in a range of oils, surfactants, and co-solvents to identify excipients that provide the highest solubilizing capacity.

  • Add an excess amount of API to 1-2 g of each excipient in a glass vial.

  • Mix the vials using a vortex mixer and place them on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • Centrifuge the samples and analyze the supernatant for API concentration via a validated analytical method.

3. Construction of Ternary Phase Diagrams:

  • Select the best-performing oil, surfactant, and co-solvent based on the solubility screening.

  • Prepare a series of blank formulations by mixing the selected excipients in different ratios. For example, the surfactant and co-solvent can be mixed in fixed weight ratios (e.g., 1:1, 2:1, 1:2, denoted as Sₘᵢₓ).

  • Construct the ternary phase diagram by titrating each Sₘᵢₓ ratio with the oil phase. After each addition, the mixture is vortexed and visually inspected for clarity.

  • Identify the self-emulsifying region by adding a small amount (e.g., 100 µL) of each clear mixture to a larger volume of water (e.g., 250 mL) with gentle stirring.

  • Observe the emulsification process. Formulations that rapidly form a clear or slightly bluish-white emulsion (microemulsion or nanoemulsion) are considered to be in the self-emulsifying region.

4. Preparation and Characterization of Drug-Loaded SEDDS:

  • Select a ratio of oil, surfactant, and co-solvent from the identified self-emulsifying region.

  • Dissolve the required amount of the API in the pre-mixed surfactant and co-solvent. Gentle heating or sonication may be used to facilitate dissolution.

  • Add the oil phase and mix until a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Performance: Dilute the drug-loaded SEDDS with water and observe the emulsion formation.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. Droplet sizes typically range from 20-200 nm for optimal performance.

    • Stability: Assess the physical stability of the SEDDS by checking for signs of phase separation or drug precipitation upon storage at different temperatures.

5. In Vivo Dosing:

  • The final, optimized SEDDS formulation can be filled into hard or soft gelatin capsules for oral gavage in animal studies.

G cluster_0 Phase 1: Excipient Selection cluster_1 Phase 2: System Design cluster_2 Phase 3: Formulation & Characterization cluster_3 Phase 4: Dosing Form Preparation SolScreen Screen API Solubility in: - Oils - Surfactants - Co-solvents SelectExcip Select Excipients with Highest Solubilizing Capacity SolScreen->SelectExcip Ternary Construct Ternary Phase Diagrams SelectExcip->Ternary IdentifyRegion Identify Self-Emulsifying Region Ternary->IdentifyRegion LoadAPI Prepare Drug-Loaded SEDDS IdentifyRegion->LoadAPI CharSEDDS Characterize: - Emulsification Time - Droplet Size - Stability LoadAPI->CharSEDDS Encapsulate Encapsulate into Capsules for Oral Dosing CharSEDDS->Encapsulate FinalSEDDS Final Oral Dosage Form Encapsulate->FinalSEDDS

Caption: SEDDS Development Workflow

References

Application Notes and Protocols for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data for "3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid" as a validated chemical probe, including its biological targets, quantitative data, or established experimental protocols. The following application notes and protocols are presented as a generalized example based on the known biological activities of structurally related pyrazole-carboxylic acid derivatives. This document is intended to serve as a template and guide for the potential investigation and application of this compound as a chemical probe, should a biological activity be identified.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Compounds with a pyrazole-carboxylic acid core have been reported to target various enzymes and signaling pathways. 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a small molecule belonging to this class. While its specific biological target has not been publicly disclosed, its structural features suggest potential interactions with protein kinases, cyclooxygenases, or other enzyme classes that are often modulated by pyrazole-based inhibitors.

These application notes provide a hypothetical framework for utilizing this compound as a chemical probe to investigate a plausible biological pathway, such as a generic protein kinase signaling cascade.

Potential Biological Target and Signaling Pathway

For illustrative purposes, we will hypothesize that 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid acts as an inhibitor of a hypothetical "Kinase X" which is an upstream regulator in a generic cell proliferation pathway.

Signaling_Pathway Hypothetical Kinase X Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Promotes Probe 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Probe->KinaseX Inhibits

Caption: Hypothetical signaling pathway where the chemical probe inhibits Kinase X.

Quantitative Data Summary

The following table presents a template for summarizing key quantitative data that would be essential for validating a chemical probe. Note: The values presented are for illustrative purposes only.

ParameterValueDescription
Biochemical Potency
IC50 (Kinase X)150 nMConcentration for 50% inhibition of Kinase X activity in a cell-free assay.
Ki (Kinase X)85 nMInhibition constant for Kinase X.
Cellular Potency
EC50 (Cell Proliferation)1.2 µMConcentration for 50% inhibition of cell proliferation in a cellular assay.
Selectivity
IC50 (Kinase Y)> 20 µMIC50 against a closely related kinase to demonstrate selectivity.
IC50 (Kinase Z)> 20 µMIC50 against another related kinase.
Physicochemical Properties
Molecular Weight202.21 g/mol
LogP2.5Lipophilicity.
Aqueous Solubility50 µMSolubility in phosphate-buffered saline at pH 7.4.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the chemical probe against the target kinase.

Materials:

  • Recombinant human Kinase X

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO, and then dilute in kinase assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing Kinase X and the kinase substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the chemical probe on the proliferation of a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., one known to be dependent on the Kinase X pathway)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of the chemical probe in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Experimental_Workflow General Workflow for Chemical Probe Evaluation cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo (Optional) biochem_assay Biochemical Assay (e.g., Kinase Inhibition) selectivity_panel Selectivity Profiling (Kinase Panel) biochem_assay->selectivity_panel Confirm Potency cell_potency Cellular Potency Assay (e.g., Proliferation) selectivity_panel->cell_potency Validate Selectivity target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_potency->target_engagement Confirm On-Target Effect off_target Off-Target Assessment (e.g., Cytotoxicity) target_engagement->off_target pk_pd Pharmacokinetics & Pharmacodynamics target_engagement->pk_pd If suitable efficacy Efficacy in Disease Model pk_pd->efficacy

Caption: A generalized workflow for the evaluation of a chemical probe.

Safety and Handling

The toxicological properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid have not been fully investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for more detailed information.

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

A common and effective method involves a three-step sequence:

  • Claisen Condensation: Formation of a β-ketoester, specifically ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate, by reacting methyl 2-methylbenzoate with diethyl oxalate in the presence of a strong base like sodium ethoxide.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the resulting β-ketoester with hydrazine hydrate. This reaction typically uses a mild acid catalyst, such as acetic acid, and forms the pyrazole ring, yielding ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate.[1]

  • Saponification (Ester Hydrolysis): Hydrolysis of the ethyl ester intermediate to the final carboxylic acid product using a base like sodium hydroxide (NaOH), followed by acidification to precipitate the product.[2]

Q2: My overall yield is consistently low. What are the most common causes?

Low overall yield can typically be attributed to one or more of the following factors across the synthetic sequence:

  • Incomplete Reactions: One of the key reactions (condensation, cyclization, or hydrolysis) may not be proceeding to completion.[1] Monitoring reaction progress via Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.[1]

  • Side Reaction and Byproduct Formation: The formation of unintended products can significantly reduce the yield of the desired compound.[1] This is particularly common during the Claisen condensation and the pyrazole cyclization steps.

  • Suboptimal Reaction Conditions: Temperature, choice of catalyst, and solvent can dramatically impact reaction efficiency.[1][3] For instance, using an incorrect base during condensation or failing to maintain the optimal temperature can lead to poor outcomes.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as extraction, filtration, and recrystallization.

Q3: I'm having trouble with the final hydrolysis step. Why is my yield poor at this stage?

Issues during the final saponification step are common and can arise from several sources:

  • Incomplete Hydrolysis: The ester may not be fully converted to the carboxylic acid. To address this, you can try increasing the reaction time, raising the temperature, or using a higher concentration of the base (e.g., NaOH).

  • Product Precipitation Issues: After acidification, the carboxylic acid product may not precipitate fully if it has some solubility in the aqueous solution. Cooling the solution in an ice bath can improve precipitation. If the product remains dissolved, extraction with an appropriate organic solvent (like ethyl acetate) will be necessary.

  • Degradation: While generally stable, pyrazole rings can be sensitive to harsh conditions.[4] Prolonged exposure to very high temperatures or extremely acidic/basic conditions could potentially lead to degradation or decarboxylation, although this is less common under standard hydrolysis conditions.

Q4: My pyrazole formation (cyclization) step is inefficient. How can I improve the yield?

Low yield in the Knorr cyclization step often points to issues with reaction conditions or reagent quality.

  • Temperature Control: For many condensation reactions, heating is necessary.[1] Refluxing the reaction mixture in a solvent like ethanol or acetic acid is a common strategy.

  • Catalyst Choice: The reaction is typically catalyzed by a weak acid.[1] Acetic acid is often used both as a catalyst and a solvent and has proven effective.[5]

  • Hydrazine Quality: Hydrazine is susceptible to oxidation. Using old or improperly stored hydrazine hydrate can lead to significantly lower yields. It is recommended to use a fresh bottle or distill the hydrazine if its quality is suspect.

  • Reaction Time: Ensure the reaction is allowed to run to completion. Monitor its progress using TLC until the β-ketoester spot disappears.[1]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions to overcome low yields.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of β-Ketoester Intermediate 1. Incorrect base or insufficient quantity. 2. Presence of water in reagents or solvent. 3. Reaction temperature is too low.1. Use a strong, anhydrous base like sodium ethoxide or sodium hydride. Ensure at least one full equivalent is used. 2. Use anhydrous solvents and freshly opened reagents. 3. While the initial mixing may be done at low temperatures, the reaction may need to be gently warmed to proceed.
Low Yield of Pyrazole Ester 1. Incomplete cyclization reaction. 2. Poor quality of hydrazine hydrate. 3. Formation of regioisomers (less common with unsubstituted hydrazine).[6]1. Increase reaction time and/or temperature (reflux). Monitor via TLC.[1] 2. Use a new bottle of hydrazine hydrate. 3. Confirm the structure of the product using NMR to rule out isomeric byproducts.
Low Yield of Final Carboxylic Acid 1. Incomplete ester hydrolysis. 2. Product loss during workup/precipitation. 3. Insufficient acidification.1. Increase reaction time, temperature, or base concentration for the saponification step. 2. Cool the mixture thoroughly after acidification to maximize precipitation. If necessary, perform an extraction with an organic solvent. 3. Check the pH after adding acid to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.
Product is Difficult to Purify 1. Presence of persistent impurities or side products. 2. Oily product that won't crystallize.1. Consider column chromatography for purification if recrystallization is ineffective. 2. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. Ensure all solvent from the previous step is removed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.

  • Add diethyl oxalate (1.1 eq) to the sodium ethoxide solution.

  • Add a solution of 2'-methylacetophenone (1.0 eq) in anhydrous ethanol dropwise to the mixture at room temperature.

  • After the addition is complete, stir the reaction mixture at reflux for 6-8 hours.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution with dilute HCl until the pH is ~4-5, which should precipitate the crude β-ketoester.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.

Protocol 2: Synthesis of Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

  • Dissolve the ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.[1]

  • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any residual acetic acid, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Hydrolysis to 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • Suspend the ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH of 1-2. A precipitate should form.

  • Stir the cold suspension for 30 minutes, then filter the solid product.

  • Wash the filter cake with cold water and dry thoroughly under vacuum to yield the final product.

Visualizations

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Cyclization cluster_2 Step 3: Saponification A 2'-Methylacetophenone + Diethyl Oxalate C Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate A->C Reflux B Sodium Ethoxide in Ethanol B->C E Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate C->E Acetic Acid, Reflux D Hydrazine Hydrate D->E G 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid E->G Hydrolysis F 1. NaOH, H2O/EtOH 2. HCl (aq) F->G

Caption: Overall synthetic workflow for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

G Start Low Overall Yield Identified Q1 Which step shows the lowest yield? Start->Q1 Condensation Step 1: Condensation Q1->Condensation Step 1 Cyclization Step 2: Cyclization Q1->Cyclization Step 2 Hydrolysis Step 3: Hydrolysis Q1->Hydrolysis Step 3 Sol_Cond Check Base Quality Use Anhydrous Solvents Monitor Temperature Condensation->Sol_Cond Sol_Cyc Use Fresh Hydrazine Increase Reflux Time Use Acetic Acid Catalyst Cyclization->Sol_Cyc Sol_Hyd Increase Base Conc. Ensure Full Acidification Extract with EtOAc if needed Hydrolysis->Sol_Hyd

Caption: Troubleshooting flowchart for diagnosing and addressing low synthesis yield.

References

Technical Support Center: Purification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

A1: Common impurities can include unreacted starting materials, such as a 1,3-dicarbonyl compound and a hydrazine derivative. A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers. In this case, the isomeric product, 5-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid, could be a major impurity. Additionally, incomplete cyclization may result in pyrazoline intermediates as byproducts. Side reactions involving the hydrazine starting material can also introduce colored impurities.

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal.[1] The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. It is advisable to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the overall yield.[1]

Q3: Is 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid acidic or basic, and how does this affect purification?

A3: This compound is acidic due to the carboxylic acid group. Its acidic nature is a key characteristic that can be exploited for purification. Acid-base extraction is a powerful technique to separate the carboxylic acid from neutral or basic impurities.[2][3] The compound can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt, allowing for its extraction into an aqueous layer.[2][4]

Q4: Can I use recrystallization to separate the desired product from its regioisomer?

A4: Separating regioisomers by recrystallization can be challenging but is sometimes possible through a technique called fractional recrystallization.[1] This method relies on potential differences in solubility between the isomers in a specific solvent system. It may require multiple, sequential recrystallization steps to achieve a high degree of separation.[1]

Troubleshooting Guides

Recrystallization Issues
Issue Probable Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The compound is precipitating from the solution at a temperature above its melting point. The chosen solvent may be too nonpolar.- Increase the volume of the "good" solvent to lower the saturation point.- Ensure the solution cools as slowly as possible; using an insulated container can help.- Experiment with a more polar solvent or a different mixed-solvent system.- If a small amount of pure solid is available, add a "seed crystal" to induce crystallization.
Low recovery yield after recrystallization. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled sufficiently to maximize precipitation.- The chosen solvent has a relatively high solubility for the compound even at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool the solution thoroughly in an ice bath to maximize crystal formation, assuming impurities remain dissolved.- Select a solvent that dissolves the compound when hot but has very low solubility when cold.
Product is still impure after one recrystallization. - The impurity has very similar solubility properties to the desired product in the chosen solvent.- A large amount of impurity was present in the crude material.- Perform a second recrystallization.- Try a different solvent or solvent system.- Consider an alternative purification method such as column chromatography or acid-base extraction prior to recrystallization.
Column Chromatography Issues
Issue Probable Cause(s) Solution(s)
Poor separation of the product from impurities. - The polarity of the eluent is too high, causing all components to move too quickly down the column.- The polarity of the eluent is too low, resulting in very slow elution and band broadening.- Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).- Gradually increase the eluent polarity during the separation (gradient elution).[5]
"Tailing" or "streaking" of the product spot on TLC and the band on the column. The carboxylic acid group is interacting with the acidic silanol groups on the silica gel.- Add a small amount (0.5-1%) of a weak acid, such as acetic acid or formic acid, to the eluent.[5] This helps to keep the carboxylic acid protonated and reduces its interaction with the silica.
The compound will not elute from the column. The eluent is not polar enough to move the acidic and relatively polar pyrazole carboxylic acid.- Increase the polarity of the mobile phase. A mixture of ethyl acetate and hexane is a good starting point. If necessary, a small amount of methanol can be added to the ethyl acetate to further increase polarity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating the acidic product from neutral impurities.

  • Dissolution : Dissolve the crude 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction : Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Separation : Allow the layers to separate. The deprotonated product (sodium 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate) will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.

  • Isolation of Impurities : Drain the organic layer to a separate flask. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral impurities.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution is acidic (test with pH paper). The protonated 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid will precipitate out of the solution as a solid.

  • Collection : Collect the purified solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the product after initial isolation. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection : Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixed solvent systems like ethanol/water or hexane/ethyl acetate) to find a suitable one where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.[1]

  • Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry completely.

Protocol 3: Purification by Column Chromatography

This method is useful for separating compounds with different polarities, such as the desired product from less polar impurities or its regioisomer.

  • Stationary Phase : Pack a chromatography column with silica gel.

  • Mobile Phase (Eluent) Selection : Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% acetic acid to the eluent to improve the peak shape of the carboxylic acid.[5]

  • Loading the Sample : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution : Run the column by passing the eluent through it, collecting fractions.

  • Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Visualized Workflows

Purification_Workflow Crude_Product Crude Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base  To remove neutral/basic impurities Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography  To separate regioisomers/non-polar impurities Recrystallization Recrystallization Acid_Base->Recrystallization  For further purification Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Recrystallization  To remove minor impurities Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Adjust Solvent Slow Cooling Seed Crystal oiling_out->solution1 Yes impure Still Impure? low_yield->impure No solution2 Minimize Hot Solvent Cool Thoroughly low_yield->solution2 Yes success Successful Purification impure->success No solution3 Repeat Recrystallization Try Different Solvent Use another method impure->solution3 Yes solution1->start solution2->start solution3->start

References

Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with pyrazole-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole-based compounds exhibit poor aqueous solubility?

A1: The solubility of pyrazole derivatives is influenced by their physicochemical properties. While the pyrazole ring itself is less lipophilic than a benzene ring, substituents on the ring can significantly increase lipophilicity, leading to poor aqueous solubility.[1][2] Strong intermolecular interactions in the crystal lattice of the solid compound can also contribute to low solubility, as more energy is required to break the crystal structure than is gained by solvation in water.

Q2: My compound precipitates immediately when I dilute my concentrated DMSO stock into an aqueous assay buffer. What is happening?

A2: This common phenomenon is known as "crashing out" or "antisolvent precipitation".[3][4] Your pyrazole compound is likely highly soluble in the organic solvent (e.g., DMSO) but has very low solubility in the aqueous buffer. When the concentrated stock is rapidly diluted, the solvent polarity changes abruptly, causing the compound to exceed its solubility limit in the new environment and precipitate out of the solution.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: While tolerance is cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[3] It is critical to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples, to account for any effects of the solvent itself.[3]

Q4: What are the primary strategies I can use to improve the solubility of my pyrazole compound for a biological assay?

A4: Several techniques can be employed, ranging from simple adjustments to more complex formulations. The most common methods include:

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[5][6]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[7][8]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming a water-soluble inclusion complex.[9]

  • Salt Formation: Converting an ionizable pyrazole derivative to a salt form can improve its dissolution rate and solubility.[10][11][12]

  • Advanced Formulations: For more challenging compounds, techniques like creating amorphous solid dispersions or nanosuspensions can be explored.[13][14][15]

Q5: Can I just warm the solution to dissolve my compound?

A5: While gently warming a solution can help dissolve a compound, this may lead to a supersaturated and thermodynamically unstable solution.[4][16] Upon cooling to the experimental temperature (e.g., 37°C or room temperature), the compound may precipitate over time, leading to inconsistent and unreliable assay results.[4] It is generally better to find a solvent system where the compound is stable at the final assay temperature.

Troubleshooting Guides & Experimental Protocols

This section provides detailed guidance and protocols for systematically addressing solubility issues.

Issue 1: Compound "Crashes Out" Upon Dilution

If your compound precipitates when diluted from an organic stock into an aqueous buffer, follow this decision-making workflow.

G start Poor Solubility Observed (Precipitation on Dilution) ionizable Is the compound ionizable? (pKa known) start->ionizable ph_adjust Adjust Buffer pH - Acidic compound: pH > pKa - Basic compound: pH < pKa ionizable->ph_adjust  Yes cosolvent Screen Co-solvents (e.g., PEG 300, Propylene Glycol) ionizable->cosolvent No / pH not compatible salt_form Consider Salt Formation ph_adjust->salt_form advanced Advanced Formulations (Nanosuspension, Solid Dispersion) salt_form->advanced cyclodextrin Use Cyclodextrins (e.g., SBE-β-CD) cosolvent->cyclodextrin cyclodextrin->advanced

Caption: Decision tree for selecting a solubility enhancement method.

Strategy 1: pH Adjustment

For pyrazole derivatives with acidic or basic functional groups, solubility is pH-dependent. Many pyrazoles are weak bases and become more soluble at a lower pH where they are protonated.[3][5]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Make a series of biologically compatible buffers across a relevant pH range (e.g., from pH 5.0 to 8.0).

  • Add Compound: Add an excess amount of the solid pyrazole compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This is known as the shake-flask method.[4]

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH for your assay, ensuring it is compatible with your biological system.

Strategy 2: Use of Co-solvents and Excipients

Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs.[7] It is crucial to test several co-solvents at different concentrations to find an optimal balance between solubility enhancement and biological assay compatibility.

Table 1: Common Co-solvents and Excipients for Biological Assays

Co-solvent / ExcipientTypical Final Conc. RangeKey Considerations
DMSO (Dimethyl sulfoxide)0.1% - 0.5%Standard initial solvent; can be toxic to cells at >0.5%.[3]
Ethanol 1% - 5%Effective but can be toxic and affect enzyme activity.
PEG 300/400 (Polyethylene Glycol)1% - 10%Generally low toxicity; commonly used in formulations.[6]
Propylene Glycol 1% - 10%Low toxicity co-solvent suitable for parenteral use.[7]
Tween-80 (Polysorbate 80)0.01% - 0.1%Surfactant that can help prevent aggregation; use at low concentrations.[3]
SBE-β-CD (Sulfobutylether-β-cyclodextrin)1% - 10% (w/v)Forms inclusion complexes to enhance apparent solubility.[3][17]

Experimental Protocol: Co-solvent Screening Workflow

The following workflow can be used to efficiently screen for an effective co-solvent system.

G cluster_prep Preparation cluster_screen Screening Plate (96-well) cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO dilute Serially dilute stock in DMSO prep_stock->dilute add_buffer Add aqueous buffer containing different co-solvents (e.g., 5% PEG 300) to achieve final desired concentrations dilute->add_buffer incubate Incubate plate (e.g., 1 hr at RT) add_buffer->incubate measure Measure precipitation/ turbidity via nephelometry or visual inspection incubate->measure determine Determine Kinetic Solubility Limit measure->determine

Caption: Experimental workflow for kinetic solubility screening.

Strategy 3: Advanced Formulation Approaches

For compounds that remain insoluble with the methods above, more advanced strategies may be necessary, although these require specialized equipment and expertise.

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the dissolution rate and saturation solubility.[14][18][19] Nanosuspensions are biphasic systems of pure drug particles dispersed in an aqueous vehicle, stabilized by surfactants.[14][18]

  • Amorphous Solid Dispersions (ASDs): In this method, the crystalline drug is converted into its amorphous (non-crystalline) state and dispersed within a polymer matrix.[13] The amorphous form has higher energy and is generally more soluble than the stable crystalline form.

Summary of Solubilization Techniques

The choice of solubilization method depends on the compound's properties, the requirements of the biological assay, and the stage of drug development.

Table 2: Comparative Overview of Solubilization Techniques

TechniqueAdvantagesDisadvantagesBest For
pH Adjustment Simple, rapid, and inexpensive to implement.[8]Only applicable to ionizable compounds; risk of precipitation upon dilution in a different pH environment.[8]Ionizable compounds where the required pH is compatible with the assay.
Co-solvents Effective for many nonpolar drugs; simple to formulate.[7]Potential for solvent toxicity or interference with the assay; risk of precipitation upon dilution.[8]Initial screening and assays that can tolerate low percentages of organic solvents.
Cyclodextrins Low toxicity; can significantly increase apparent solubility without altering the compound's structure.[9][20]Can be expensive; may alter compound availability to the target if the binding affinity is too high.Assays sensitive to organic solvents; compounds that fit within the cyclodextrin cavity.
Salt Formation Can dramatically improve dissolution rate and thermodynamic solubility.[11][21]Only applicable to ionizable compounds; the chosen salt form may have different physical properties (e.g., hygroscopicity).[11]Pre-formulation and in vivo studies for ionizable lead compounds.
Nanosuspensions Increases both dissolution rate and saturation solubility; applicable to most insoluble drugs.[15][22]Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation.[18]Compounds with very low solubility in both aqueous and organic media.

Example Signaling Pathway: PDE5 Inhibition by a Pyrazole-Based Compound

Many pyrazole-containing drugs function as enzyme inhibitors.[1] A well-known example is Sildenafil, which contains a pyrazole moiety and acts as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1]

G GTP GTP sGC sGC (activated by NO) cGMP cGMP PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG PKG cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP Relax Smooth Muscle Relaxation sGC->cGMP converts PKG->Relax leads to Inhibitor Pyrazole-Based Inhibitor (e.g., Sildenafil) Inhibitor->PDE5 blocks

Caption: Inhibition of the PDE5 pathway by a pyrazole compound.

References

Troubleshooting inconsistent results in biological assays with 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in biological assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable, reproducible results.

Troubleshooting Guides

This section offers question-and-answer formatted guides to directly address specific issues encountered during experiments.

Guide 1: Inconsistent Inhibitory Activity

Question: We are observing variable IC50 values for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in our cell-based assays. What could be the cause?

Answer: Inconsistent inhibitory activity is a frequent challenge. The issue can often be traced back to compound handling, assay conditions, or the biological system itself. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

cluster_solution A Inconsistent IC50 B Step 1: Verify Compound Integrity & Solubility A->B C Step 2: Evaluate Assay Parameters A->C D Step 3: Assess Cell Health & Density A->D E HPLC/LC-MS Analysis B->E Purity & Degradation F Solubility Test B->F Precipitation Issues G Check Solvent Concentration B->G Vehicle Effects H Review Incubation Times C->H I Confirm Reagent Quality C->I J Mycoplasma Testing D->J K Optimize Seeding Density D->K L Consistent Results

Caption: Troubleshooting inconsistent IC50 values.

Potential Causes and Solutions:

Potential Cause Recommended Action
Compound Degradation Verify the purity of your stock solution using HPLC or LC-MS. Prepare fresh stock solutions from solid compound and store aliquots at -80°C to minimize freeze-thaw cycles.[1]
Poor Solubility Visually inspect for precipitation in your assay medium. Determine the solubility limit. Consider using a different solvent or reducing the final concentration of DMSO (typically to <0.5%).[2]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Calibrate pipettes and use a consistent seeding protocol. Variations in cell number will lead to variability in results.
Cell Health Regularly test cell lines for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
Assay Reagent Variability Use reagents from the same lot number for the duration of a study. Prepare fresh reagents as needed and follow manufacturer's storage recommendations.
Guide 2: Complete Lack of Biological Activity

Question: Our experiments show no biological effect of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, even at high concentrations. Why might this be?

Answer: A complete lack of activity can be perplexing. It's crucial to confirm that the compound is active and that the experimental system is appropriate for detecting its effects.

Troubleshooting Workflow:

cluster_solution A No Observed Activity B Step 1: Confirm Compound Activity A->B C Step 2: Verify Target Expression A->C D Step 3: Re-evaluate Assay Conditions A->D E Use a Positive Control Compound B->E F Check Purity and Identity (NMR/MS) B->F G Western Blot / qPCR for Target C->G H Cellular Thermal Shift Assay (CETSA) C->H Target Engagement I Dose-Response & Time-Course D->I J Check Vehicle Control D->J K Activity Observed

Caption: Troubleshooting a complete lack of activity.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inactive Compound Confirm the identity and purity of the compound via analytical methods like NMR or mass spectrometry. If possible, source the compound from a different, reputable supplier to rule out a batch issue.[2]
Low Target Expression Verify the expression of the intended molecular target in your cell line using techniques such as Western blotting or qPCR. The compound cannot have an effect if its target is not present.
Lack of Target Engagement The compound may not be reaching its intracellular target. Consider performing a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm binding in a cellular context.[2][3]
Inappropriate Assay Endpoint The chosen assay may not be suitable for detecting the effects of inhibiting the target. For example, if the compound affects a specific signaling pathway, a viability assay might not show a response.[4] Consider a more direct measure of target activity, like a reporter assay or phosphorylation analysis.
Incorrect Dosing or Timing Perform a broad dose-response experiment (e.g., 0.01 nM to 100 µM) and a time-course experiment (e.g., 6, 24, 48, 72 hours) to ensure you are not missing the window of activity.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

    • A1: Anhydrous, high-purity DMSO is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[2] For aqueous assay buffers, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[2]

  • Q2: How should I store the compound and its stock solutions?

    • A2: The solid form of the compound should be stored at room temperature, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term storage.[1]

  • Q3: What are the known or predicted targets for this compound?

    • A3: While the specific targets of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid are not extensively documented in public literature, pyrazole derivatives are known to inhibit a range of protein kinases and other enzymes.[6][7] It is advisable to perform target identification and validation studies for your specific biological system.

  • Q4: Are there any known off-target effects?

    • A4: Like many small molecule inhibitors, off-target effects are possible, especially at higher concentrations.[8] It is recommended to use the lowest effective concentration and include a structurally similar, inactive analog as a negative control if available.

  • Q5: My cells are showing morphological changes after treatment. Is this expected?

    • A5: Morphological changes can be a result of the compound's on-target activity, off-target effects, or cytotoxicity.[5] It is important to perform a dose-response analysis and correlate the morphological changes with a functional readout of your target's activity. Also, ensure the vehicle control does not induce similar changes.[5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from a high-concentration stock. For example, from 200 µM down to 0.1 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[4]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol can be used to assess the phosphorylation status of a target protein downstream of the compound's hypothesized target.

  • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the compound for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C. Subsequently, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Signaling Pathway Diagram

Based on the common activity of pyrazole-containing compounds as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway modulated by 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (Inactive) KinaseB->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Translocates Compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Compound->KinaseA Inhibits Gene Target Gene (e.g., Proliferation) TF_active->Gene Activates Transcription

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of pyrazole derivatives. The information is presented in a question-and-answer format to offer direct and actionable solutions for optimizing experimental outcomes.

Troubleshooting Guides & FAQs

Section 1: Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a common problem and can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or the formation of side products.[1][2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.[3]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to undesirable side reactions, which can lower the yield and complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time; therefore, using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of reactants is being used. In some instances, employing a slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions:

    • Temperature: Many condensation reactions require heating to proceed efficiently. Consider increasing the temperature or refluxing the reaction mixture.[2]

    • Reaction Time: The reaction may not be running long enough to reach completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used.

    • pH: The reaction is often acid-catalyzed.[4][5] The addition of a catalytic amount of a protic acid, such as glacial acetic acid, can facilitate the formation of the hydrazone intermediate.[2][4][5] However, highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[6]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times from hours to minutes and lead to higher product yields.[7]

  • Investigate Side Reactions: Be mindful of potential side reactions, such as incomplete cyclization or the formation of regioisomers with unsymmetrical dicarbonyls.[1]

Logical Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., excess hydrazine) check_purity->optimize_stoichiometry If pure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) optimize_stoichiometry->optimize_conditions monitor_reaction Monitor with TLC/LC-MS optimize_conditions->monitor_reaction consider_microwave Consider Microwave Synthesis monitor_reaction->consider_microwave If still slow/incomplete analyze_side_products Analyze for Side Products (e.g., regioisomers) monitor_reaction->analyze_side_products If complex mixture end_goal Improved Yield monitor_reaction->end_goal Optimized consider_microwave->end_goal Optimized analyze_side_products->end_goal Optimized microwave_workflow start Start setup Combine Chalcone, Hydrazine, Ethanol, and Acetic Acid in Microwave Vial start->setup irradiate Microwave Irradiation (e.g., 300W, 1-5 min) setup->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Crushed Ice cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Pyrazole Product recrystallize->product celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation leads to Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selectively inhibits

References

Technical Support Center: Addressing Off-Target Effects of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected experimental outcomes when using 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and characterize potential off-target effects of this and other pyrazole-based compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Cellular Phenotype

Question: My cells are exhibiting a phenotype (e.g., changes in morphology, decreased viability, altered migration) that is inconsistent with the known or predicted function of the intended target. How can I determine if this is an off-target effect?

Answer:

A multi-step approach is recommended to dissect whether the observed phenotype is due to on-target or off-target activity.

Initial Steps:

  • Confirm On-Target Engagement: First, verify that the compound is engaging its intended target in your cellular model at the concentrations used.[1] Techniques like a Cellular Thermal Shift Assay (CETSA) can confirm target binding.

  • Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 or EC50 for the primary target. A significant discrepancy between these values may suggest the involvement of an off-target.[1]

  • Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated inhibitor that targets the same primary protein.[1][2] If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is off-target.[1]

  • Rescue Experiment: If feasible, perform a "rescue" experiment. For example, if the primary target is "Protein X," expressing a drug-resistant mutant of "Protein X" should reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.[1]

Advanced Investigation:

  • Kinome Profiling: Since pyrazole-containing compounds are known to interact with kinases, a broad kinase screen is a direct way to identify potential off-target kinases.[1][3][4][5]

  • Phenotypic Screening: High-content imaging or other phenotypic screening platforms can reveal a broader range of unexpected cellular effects, providing clues to off-target activities.[2]

Issue 2: High Cytotoxicity at Low Concentrations

Question: I'm observing significant cytotoxicity in my cell line at concentrations where the compound is expected to be selective for its primary target. What could be the cause, and how can I investigate it?

Answer:

High cytotoxicity can stem from on-target toxicity or off-target effects. Here’s how to troubleshoot this issue:

  • Compare IC50 for Target Inhibition and Cytotoxicity: Determine the IC50 value for the inhibition of your primary target and compare it to the CC50 (50% cytotoxic concentration). A large rightward shift in the target inhibition curve compared to the cytotoxicity curve suggests off-target toxicity.[2]

  • CRISPR/Cas9 Knockout Studies: Generate a cell line where the intended target has been knocked out.[2] If these knockout cells remain sensitive to the cytotoxic effects of the compound, the toxicity is definitively off-target.[2]

  • Mitochondrial Toxicity Assessment: Some compounds can induce toxicity by inhibiting mitochondrial respiration.[6] An assay to measure cellular respiration can determine if this is the underlying cause. Potent cytotoxicity observed in respiring cells could be linked to mitochondrial effects.[6]

  • Broad Off-Target Screening: Utilize broad screening panels, such as those for GPCRs, ion channels, and other common off-target families, to identify potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects of pyrazole-based compounds?

A1: The pyrazole scaffold is present in many approved drugs and investigational molecules.[7][8] Due to the structural features of the pyrazole ring, which can act as a hydrogen bond donor and acceptor, these compounds can interact with a variety of proteins.[7] Kinases are a common off-target class for pyrazole-based inhibitors due to the conserved nature of the ATP-binding pocket.[5][9] Other potential off-targets can include enzymes like carbonic anhydrases and other receptor families.[10]

Q2: How can I proactively assess the selectivity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

A2: Early and comprehensive selectivity profiling is crucial.

  • Computational Screening: In silico methods can predict potential off-target interactions based on the compound's structure by screening it against a large database of protein targets.[11]

  • Kinase Selectivity Profiling: A broad kinase panel screen (kinome scan) is highly recommended to assess the compound's selectivity within this large and important enzyme family.[1][4][5]

  • Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) or cellular thermal shift assay (CETSA) can identify direct protein targets of the compound in a cellular context.[12]

Q3: My compound has off-target effects. Is it still useful?

A3: The utility of a compound with off-target effects depends on the nature of those effects and the research goals.

  • Therapeutic Window: If the off-target effects occur at concentrations significantly higher than those required for on-target activity, there may still be a viable therapeutic window.

  • Polypharmacology: In some cases, inhibiting multiple targets can be therapeutically beneficial (polypharmacology).[5] However, this requires careful characterization and validation.

  • Tool Compound: If the off-target effects are potent and occur at similar concentrations to the on-target activity, the compound may be a poor tool for studying the specific biology of the intended target. In this case, medicinal chemistry efforts to improve selectivity would be necessary.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the results of key experiments for characterizing the selectivity of a novel compound like 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Table 1: Example Kinase Selectivity Panel Data

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target Kinase A 95% 50
Off-Target Kinase B85%250
Off-Target Kinase C60%1,500
Off-Target Kinase D15%>10,000
Off-Target Kinase E5%>10,000

This table illustrates how a kinase selectivity panel can identify both potent on-target activity and potential off-target interactions.

Table 2: Example Cellular Assay Data

AssayEC50 / CC50 (µM)
On-Target Cellular Activity0.5
Unexpected Phenotype (e.g., Cell Cycle Arrest)1.2
Cytotoxicity (CC50)8.5

This table compares the potency of the compound in different cellular assays, highlighting a potential window between on-target activity and off-target effects or general toxicity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Assay)

Objective: To determine the inhibitory activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against a panel of purified kinases.[1]

Materials:

  • Purified recombinant kinases.

  • Kinase-specific substrates.

  • ATP.

  • Kinase buffer.

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

  • ADP-Glo™ Kinase Assay kit.

  • White, opaque 96-well or 384-well plates.

  • Microplate reader for luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in kinase buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and ATP in kinase buffer.

  • Incubation: Add the diluted compound to the appropriate wells. Include "no inhibitor" and "no enzyme" controls. Incubate at room temperature for the recommended time (typically 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid to its intended target in intact cells.

Materials:

  • Cell line of interest.

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

  • Vehicle control (e.g., DMSO).

  • PBS with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • PCR tubes and a thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against the target protein.

Procedure:

  • Cell Treatment: Treat cultured cells with either the vehicle control or 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid at a desired concentration for 1 hour at 37°C.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a control.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein by SDS-PAGE and Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates direct binding.

Visualizations

Off_Target_Signaling_Pathway Compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Target_Kinase On-Target Kinase A Compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase B Compound->Off_Target_Kinase Inhibition Substrate_A Substrate A Target_Kinase->Substrate_A Phosphorylation Substrate_B Substrate B Off_Target_Kinase->Substrate_B Phosphorylation On_Target_Effect Desired Cellular Effect Substrate_A->On_Target_Effect Off_Target_Effect Unexpected Phenotype (e.g., Cytotoxicity) Substrate_B->Off_Target_Effect

Caption: Hypothetical signaling pathway showing on-target and off-target inhibition.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_EC50 Compare Phenotype EC50 with On-Target EC50 Dose_Response->Compare_EC50 Unrelated_Inhibitor Test Structurally Unrelated Inhibitor Compare_EC50->Unrelated_Inhibitor Discrepancy On_Target Likely On-Target Effect Compare_EC50->On_Target No Discrepancy Phenotype_Reproduced Phenotype Reproduced? Unrelated_Inhibitor->Phenotype_Reproduced Phenotype_Reproduced->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Reproduced->Off_Target No Profiling Proceed to Broad Off-Target Profiling (e.g., Kinome Scan) Off_Target->Profiling

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cellular Assays Kinase_Scan Kinome Scan Conclusion Selectivity Profile Established Kinase_Scan->Conclusion Target_Binding Biochemical Target Binding Assay Target_Binding->Conclusion CETSA CETSA for Target Engagement Phenotypic_Screen Phenotypic Screening CETSA->Phenotypic_Screen Signaling_Assay Downstream Signaling (Western Blot) CETSA->Signaling_Assay Cytotoxicity Cytotoxicity Assay Phenotypic_Screen->Cytotoxicity Signaling_Assay->Conclusion Cytotoxicity->Conclusion Start Compound of Interest Start->Kinase_Scan Start->Target_Binding Start->CETSA

Caption: General experimental workflow for off-target effect investigation.

References

Enhancing the stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

  • Symptom: Loss of compound concentration over a short period, appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

  • Potential Cause: Hydrolytic degradation or oxidation. The pyrazole and carboxylic acid moieties can be susceptible to these degradation pathways, especially at non-neutral pH or in the presence of oxidative agents.[1][2][3][4][5]

  • Troubleshooting Steps:

    • pH Adjustment: The stability of carboxylic acids in solution is often pH-dependent. Determine the optimal pH for stability by conducting a pH-stability profile study. It is advisable to start with neutral pH (around 7.0) and explore slightly acidic conditions, as highly basic conditions can deprotonate the carboxylic acid, potentially affecting stability.

    • Use of Buffers: Employ buffers to maintain the optimal pH of the solution. Common buffers include phosphate, citrate, and acetate buffers. The choice of buffer should be evaluated for any potential catalytic effects on degradation.

    • Deoxygenate Solvents: If oxidation is suspected, deoxygenate the solvents by sparging with an inert gas like nitrogen or argon before preparing the solution.[1]

    • Addition of Antioxidants: Consider the addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. However, it's crucial to test for compatibility and potential interactions with the compound. Note that in some specific cases, antioxidants like ascorbate have been observed to accelerate degradation, so preliminary testing is essential.[1]

    • Storage Conditions: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) and protected from light to minimize thermal and photolytic degradation.[3][5]

Issue 2: Formation of Precipitates in Solution

  • Symptom: The solution becomes cloudy or contains solid particles.

  • Potential Cause: Poor solubility of the compound at the tested concentration and pH, or formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in various solvents and pH conditions.

    • Co-solvents: If solubility in aqueous buffers is low, consider the use of co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG). The concentration of the co-solvent should be optimized to ensure both solubility and stability.

    • pH Modification: The protonated form of the carboxylic acid is generally less soluble in water than its deprotonated (salt) form. Adjusting the pH to be above the pKa of the carboxylic acid may improve solubility. However, the impact on stability must be concurrently evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

A1: Based on its structure, the most probable degradation pathways include:

  • Oxidative Degradation: The pyrazole ring can be susceptible to oxidation.[1]

  • Hydrolytic Degradation: While generally stable, the amide-like bond within the pyrazole ring could be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation, especially when heated or under certain catalytic conditions.

  • Photodegradation: Aromatic systems and heterocyclic rings can be sensitive to light, leading to degradation.

Q2: How can I perform a forced degradation study to understand the stability of my compound?

A2: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][3][4][6] This involves subjecting the compound to conditions more severe than those it would experience during storage.[4][5] A typical study includes exposure to:

  • Acidic conditions (e.g., 0.1 M HCl)

  • Basic conditions (e.g., 0.1 M NaOH)

  • Oxidative conditions (e.g., 3% H₂O₂)

  • Thermal stress (e.g., 60°C)

  • Photolytic stress (exposure to UV and visible light)

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for elucidating the structure of degradation products.[7]

Data Presentation

The following tables illustrate hypothetical data from a forced degradation study on 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Table 1: Forced Degradation Study Results

Stress ConditionAssay of Parent Compound (%)Total Impurities (%)Major Degradant RRT
0.1 M HCl (24h, RT)92.57.50.85
0.1 M NaOH (24h, RT)88.211.80.72
3% H₂O₂ (24h, RT)85.114.90.91
Heat (60°C, 48h)98.61.4-
Light (ICH Q1B)95.34.71.15

Table 2: pH-Stability Profile

pH% Recovery after 7 days at 25°C
3.098.1
5.099.2
7.096.5
9.091.3

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: pH-Stability Profile Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a fixed concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution and analyze using a stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate.

Visualizations

start Issue: Compound Degradation in Solution check_ph Is the solution pH controlled? start->check_ph check_oxygen Is oxidation a potential issue? check_ph->check_oxygen ph_profile Action: Conduct pH-stability profile study check_ph->ph_profile No check_storage Are storage conditions optimal? check_oxygen->check_storage deoxygenate Action: Deoxygenate solvents (e.g., N2 sparging) check_oxygen->deoxygenate Yes optimize_storage Action: Store at low temperature and protect from light check_storage->optimize_storage No end_stable Outcome: Enhanced Stability check_storage->end_stable Yes use_buffer Action: Use appropriate buffer system ph_profile->use_buffer use_buffer->check_oxygen add_antioxidant Action: Add compatible antioxidant deoxygenate->add_antioxidant add_antioxidant->check_storage optimize_storage->end_stable end_unstable Outcome: Degradation Persists (Further investigation needed)

Caption: Troubleshooting workflow for compound degradation.

cluster_stress Stress Conditions cluster_results Results start Start: 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal (60°C) photo Photolytic (ICH Q1B) stress_conditions Stress Conditions analysis Analysis: Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products method_validation Validate Method Specificity results Results

Caption: Forced degradation study workflow.

References

Technical Support Center: Strategies to Reduce the Toxicity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of pyrazole-based compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our lead pyrazole compound in preliminary in vitro screens. What are the common mechanisms of pyrazole-induced toxicity?

A1: Pyrazole-induced toxicity, particularly hepatotoxicity, is often linked to its metabolic activation. A primary mechanism involves the induction of the Cytochrome P450 enzyme, CYP2E1. This induction leads to increased production of reactive oxygen species (ROS), which in turn causes oxidative stress.[1] This oxidative stress can damage cellular components, including mitochondria, and activate stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to cell death.[2][3][4]

Q2: What initial steps can we take to troubleshoot and confirm the mechanism of toxicity for our specific pyrazole compound?

A2: To investigate the mechanism of toxicity for your compound, we recommend a stepwise approach:

  • Confirm CYP2E1 Involvement: Perform an in vitro CYP2E1 inhibition assay. If the toxicity of your compound is reduced in the presence of a CYP2E1 inhibitor (like Chlormethiazole), it suggests the involvement of this enzyme in its metabolic activation.

  • Measure Oxidative Stress: Assess the levels of reactive oxygen species (ROS) in cells treated with your compound. An increase in ROS would support the oxidative stress hypothesis.

  • Assess Mitochondrial Dysfunction: Evaluate changes in mitochondrial membrane potential and the release of mitochondrial proteins like cytochrome c.

  • Investigate JNK Pathway Activation: Use techniques like Western blotting to check for the phosphorylation of JNK. If the JNK pathway is activated, it could be a downstream effector of the toxicity.

Q3: What are the main strategies to reduce the toxicity of our pyrazole-based compounds while preserving their therapeutic efficacy?

A3: There are several strategies you can employ to mitigate the toxicity of your pyrazole compounds:

  • Structural Modification: This involves altering the chemical structure of the compound to block metabolic activation sites or improve its selectivity for the target protein over off-targets like CYP enzymes.[5][6]

  • Bioisosteric Replacement: Replacing parts of the pyrazole molecule with other chemical groups (bioisosteres) that have similar physical or chemical properties can sometimes reduce toxicity while maintaining or improving efficacy.[7][8][9]

  • Prodrug Approach: A prodrug is an inactive form of a drug that is converted into the active form in the body. This approach can be used to mask toxic functional groups or alter the drug's distribution, potentially reducing its concentration in organs susceptible to toxicity, like the liver.

  • Formulation Strategies: Advanced formulation techniques, such as nanoformulations, can alter the pharmacokinetic profile of a compound, leading to targeted delivery and reduced systemic exposure, which can decrease toxicity.[10][11]

  • Co-administration with Protective Agents: In some cases, co-administering an antioxidant or a specific pathway inhibitor (like a JNK inhibitor) might help to alleviate the toxic effects.[1][12][13]

Troubleshooting Guides

Issue: High levels of hepatotoxicity observed in cell-based assays.

Possible Cause 1: Metabolic activation by CYP450 enzymes.

  • Troubleshooting Step: Co-incubate your compound with a known CYP2E1 inhibitor, such as chlormethiazole. A significant decrease in toxicity suggests that CYP2E1-mediated metabolism is a key contributor.

  • Next Steps:

    • Consider structural modifications to your compound to block the site of metabolism.

    • Explore bioisosteric replacement of the pyrazole ring to alter its metabolic profile.[7][8][9]

Possible Cause 2: Induction of oxidative stress.

  • Troubleshooting Step: Measure the intracellular levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. An increase in fluorescence indicates elevated ROS levels.

  • Next Steps:

    • Co-treat cells with antioxidants like N-acetylcysteine (NAC) or Vitamin C to see if toxicity is mitigated.[1]

    • Modify the compound to include moieties with antioxidant properties.

Possible Cause 3: Activation of the JNK signaling pathway.

  • Troubleshooting Step: Perform a Western blot analysis to detect the phosphorylated (active) form of JNK in cell lysates after treatment with your compound.

  • Next Steps:

    • Co-administer a JNK inhibitor (e.g., SP600125) to determine if this rescues the cells from toxicity.

    • Consider structural modifications to your pyrazole compound to reduce its ability to activate the JNK pathway.

Data Presentation: Quantitative Analysis of Pyrazole Derivatives' Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against different cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Celecoxib Analog 4f MCF-7-[3]
Celecoxib Analog 4h MCF-7-[3]
Celecoxib Analog 5c HT-296.43[14]
Celecoxib Analog 5c PC-39.83[14]
Pyrazole Derivative 22 A549, HeLa, MCF7, PC32.82 - 6.28
Pyrazole Derivative 23 A549, HeLa, MCF7, PC32.82 - 6.28
Pyrazole Derivative 31 A54942.79
Pyrazole Derivative 32 A54955.73
Pyrazole Derivative 35 HepG2, MCF7, Hela3.53 - 6.71
Pyrazole Derivative 37 MCF75.21
Pyrazolo[3,4-b]pyridine 57 HepG2, MCF7, HeLa3.11 - 4.91
Pyrazolo[3,4-b]pyridine 58 HepG2, MCF7, HeLa4.06 - 4.24

Note: A lower IC50 value indicates a higher cytotoxic potential.

Table 2: Reduced Ulcerogenic Liability of Celecoxib Analogs

CompoundReduction in Ulcerogenic Liability vs. Celecoxib (%)Reference
4o 85[2]
4r 82[2]
6d 74[2]
6f 67[2]

Experimental Protocols

Protocol 1: In Vitro CYP2E1 Inhibition Assay

This protocol is designed to assess whether a pyrazole compound is a substrate or inhibitor of the CYP2E1 enzyme.

Materials:

  • Human liver microsomes

  • Pyrazole test compound

  • CYP2E1 probe substrate (e.g., p-nitrophenol)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of your pyrazole test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.

  • Add varying concentrations of your pyrazole test compound to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP2E1 probe substrate (p-nitrophenol).

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate and measure the formation of the metabolite of the probe substrate using a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition of CYP2E1 activity caused by your test compound at each concentration and determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Cells in culture (e.g., HepG2)

  • Pyrazole test compound

  • H2DCFDA probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with H2DCFDA by incubating them with the probe in PBS at 37°C for 30-60 minutes in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Treat the cells with your pyrazole test compound at various concentrations. Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Normalize the fluorescence readings to the cell number or protein concentration to account for differences in cell density. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Pyrazole_Toxicity_Pathway Pyrazole Pyrazole Compound CYP2E1 CYP2E1 Metabolism Pyrazole->CYP2E1 Induction/ Metabolism ROS Reactive Oxygen Species (ROS) CYP2E1->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria JNK JNK Pathway Activation OxidativeStress->JNK Apoptosis Apoptosis/ Cell Death Mitochondria->Apoptosis JNK->Apoptosis

Caption: Signaling pathway of pyrazole-induced hepatotoxicity.

Experimental_Workflow Start Observe In Vitro Toxicity CYP2E1_Assay CYP2E1 Inhibition Assay Start->CYP2E1_Assay ROS_Assay ROS Measurement (e.g., DCFDA) Start->ROS_Assay Analyze Analyze Data & Identify Mechanism CYP2E1_Assay->Analyze Mito_Assay Mitochondrial Health Assay ROS_Assay->Mito_Assay JNK_Assay JNK Activation (Western Blot) ROS_Assay->JNK_Assay Mito_Assay->Analyze JNK_Assay->Analyze

Caption: Experimental workflow for investigating pyrazole toxicity.

Strategy_Decision_Tree HighToxicity High Toxicity Observed IsMetabolism Metabolism- Dependent? HighToxicity->IsMetabolism StructuralMod Structural Modification IsMetabolism->StructuralMod Yes Bioisostere Bioisosteric Replacement IsMetabolism->Bioisostere Yes Prodrug Prodrug Approach IsMetabolism->Prodrug Yes IsROS ROS- Mediated? IsMetabolism->IsROS No Formulation Nanoformulation IsROS->Formulation Yes CoAdmin Co-administration (e.g., Antioxidant) IsROS->CoAdmin Yes OffTarget Off-Target Effects? IsROS->OffTarget No Derivatization Derivatization for Selectivity OffTarget->Derivatization Yes

Caption: Decision tree for selecting a toxicity reduction strategy.

References

Technical Support Center: Overcoming Resistance to Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyrazole-based therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our pyrazole-based kinase inhibitor over time in our cancer cell line. What are the potential mechanisms of resistance?

A1: Acquired resistance to pyrazole-based kinase inhibitors is a common challenge. Several mechanisms can be responsible:

  • Target Gene Mutations: The most frequent cause of resistance is the emergence of mutations in the kinase domain of the target protein. These mutations can prevent the pyrazole-based inhibitor from binding effectively, rendering it inactive. A well-documented example is the development of mutations in the pncA gene in Mycobacterium tuberculosis, which confers resistance to pyrazinamide.[1][2] In oncology, mutations in kinases like ALK (Anaplastic Lymphoma Kinase) and BTK (Bruton's Tyrosine Kinase) are known to cause resistance to pyrazole-containing inhibitors.[3]

  • Overexpression of Efflux Pumps: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These pumps actively transport the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4]

  • Activation of Alternative Signaling Pathways: To survive, cancer cells can activate compensatory signaling pathways that bypass the inhibited target. For instance, if a pyrazole-based inhibitor targets the BCR-ABL pathway, cells might upregulate parallel survival pathways like the MAPK or PI3K/AKT signaling cascades.

  • Altered Drug Metabolism: Changes in the metabolic processes within the cancer cell can lead to faster degradation or inactivation of the pyrazole-based compound.

Q2: How can we determine if our resistant cell line has mutations in the target kinase?

A2: The most direct method is to sequence the target gene in both your sensitive (parental) and resistant cell lines. Any non-synonymous mutations found in the resistant line that are absent in the sensitive line are potential candidates for causing resistance. A detailed protocol for gene sequencing is provided in the "Experimental Protocols" section.[1][2][5][6][7]

Q3: What are the strategies to overcome resistance mediated by efflux pumps?

A3: There are a few approaches you can take:

  • Co-administration with an Efflux Pump Inhibitor: Using a known P-gp inhibitor, such as verapamil or cyclosporin A, in combination with your pyrazole-based agent can restore its efficacy.

  • Use of Pyrazole Analogs with P-gp Inhibitory Activity: Some pyrazole-based tyrosine kinase inhibitors have been shown to also inhibit P-gp activity directly.[4]

  • Nanoparticle-based Drug Delivery: Encapsulating your therapeutic agent in nanoparticles can help bypass efflux pumps and increase intracellular drug concentration.

Q4: Our pyrazole compound shows a U-shaped dose-response curve in our cell viability assay. What could be the cause?

A4: A U-shaped or biphasic dose-response curve is a known artifact in cell viability assays. Potential causes include:

  • Compound Precipitation: At high concentrations, your compound may be precipitating out of the solution, which can interfere with the optical density or fluorescence readings of your assay.[8]

  • Chemical Interference with Assay Reagents: The compound itself might directly react with the assay reagent (e.g., MTT, resazurin), leading to a false signal that is independent of cell metabolism.[8]

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that counteract its primary cytotoxic mechanism.

A detailed troubleshooting guide for cell viability assays is available in the "Troubleshooting Guides" section.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays
Observed Issue Possible Cause Recommended Solution
High variability between replicate wellsInconsistent cell seedingEnsure a homogenous cell suspension before plating. Calibrate pipettes regularly.[8][9]
Pipetting errorsUse a multichannel pipette for adding reagents to minimize variability.
Edge effectsAvoid using the outer wells of the plate, or fill them with sterile PBS or media.
Unexpectedly low cell viabilityIncorrect compound concentrationDouble-check all calculations for dilutions and final concentrations. Prepare fresh stock solutions.[10]
Cell line sensitivityYour cell line may be more sensitive than anticipated. Perform a dose-response experiment with a wider concentration range.[10]
ContaminationVisually inspect plates for any signs of microbial contamination.[9]
Unexpectedly high cell viability (U-shaped curve)Compound precipitationVisually inspect wells for precipitates. Check the solubility of your compound in the assay medium.[8]
Chemical interferenceRun a control plate without cells to see if the compound reacts with the assay reagent.[8][11]
Guide 2: Western Blot - No or Weak Signal for Phosphorylated Proteins
Observed Issue Possible Cause Recommended Solution
No or weak signal for p-AKT or p-ERKInefficient protein extractionUse lysis buffers containing phosphatase inhibitors to preserve phosphorylation.
Low protein concentrationEnsure you are loading a sufficient amount of protein (typically 20-40 µg).
Poor antibody qualityUse a validated antibody at the recommended dilution. Run a positive control to confirm antibody activity.
Ineffective protein transferCheck your transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage.

Data Presentation

Table 1: IC50 Values of Pyrazole-Based Kinase Inhibitors in Sensitive and Resistant Cancer Cell Lines

CompoundTarget KinaseCell LineResistance MechanismIC50 (µM) - SensitiveIC50 (µM) - ResistantReference
Compound 6 Aurora AHCT116 (Colon)Not Specified0.39-[12]
Compound 6 Aurora AMCF7 (Breast)Not Specified0.46-[12]
Compound 24 CDK1HepG2 (Liver)Not Specified0.05-[12]
Compound 25 CDK1HCT116 (Colon)Not Specified0.035-[12]
Compound 7a CDK2HepG2 (Liver)Not Specified0.074-[13]
Compound 7b CDK2MCF-7 (Breast)Not Specified0.095-[13]
Compound 14c BRAFV600ENot SpecifiedNot Specified0.009-[14]
Compound 5o TubulinMCF-7 (Breast)Not Specified2.13-[15]
Compound 4e VEGFR-2HT-29 (Colon)Not Specified9.673-[16]

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by transported substrates. Inhibition of this activity can indicate that a compound interacts with P-gp.

Materials:

  • P-gp containing membrane vesicles

  • ATP regenerating system

  • Test compound and reference compounds (e.g., verapamil)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare P-gp membrane vesicles (20 µg per well) premixed with E. coli lipids.[17]

  • Add the test compound at various concentrations to the wells. Include a positive control (e.g., verapamil) and a negative control (vehicle).

  • Initiate the reaction by adding the ATP regenerating system.

  • Incubate the plate at 37°C for 30 minutes.[18]

  • Measure the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.

  • Calculate the percentage of inhibition or stimulation of ATPase activity compared to the basal activity.

Protocol 2: Sequencing of the pncA Gene to Detect Resistance Mutations

This protocol outlines the steps for amplifying and sequencing the pncA gene from Mycobacterium tuberculosis to identify mutations associated with pyrazinamide resistance.

Materials:

  • Genomic DNA extracted from M. tuberculosis isolates

  • Primers specific for the pncA gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • DNA purification kit

  • Sequencing reagents (e.g., BigDye Terminator)

  • Genetic analyzer

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction with primers flanking the pncA gene.[1][2]

    • Use the following cycling conditions: initial denaturation at 98°C for 10 min, followed by 35-40 cycles of denaturation at 98°C for 15 s, annealing at 61.2°C for 15 s, and extension at 72°C for 10 s. A final extension at 72°C for 5 min.[1][2]

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm amplification.

    • Purify the PCR product using a commercial DNA purification kit to remove primers and dNTPs.

  • Sequencing:

    • Perform cycle sequencing using the purified PCR product as a template and the same primers.

    • Analyze the sequencing products on a genetic analyzer.[5]

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type pncA sequence from a reference strain (e.g., H37Rv) to identify any mutations.

Protocol 3: Western Blot for AKT and ERK Signaling Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the AKT and ERK signaling pathways, which can indicate their activation in response to treatment with a pyrazole-based inhibitor.

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the pyrazole-based inhibitor for the desired time.

    • Lyse the cells in lysis buffer on ice.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AKT).[19]

Visualizations

BCR_ABL_Resistance cluster_pathway BCR-ABL Signaling Pathway cluster_resistance Mechanisms of Resistance BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->BCR_ABL Inhibits Mutation BCR-ABL Mutation (e.g., T315I) Mutation->BCR_ABL Prevents inhibitor binding Efflux_Pump Efflux Pump (e.g., P-gp) Efflux_Pump->Pyrazole_Inhibitor Exports drug Alternative_Pathway Alternative Survival Pathway Activation Alternative_Pathway->Proliferation Bypasses inhibition

Caption: Mechanisms of resistance to pyrazole-based inhibitors targeting the BCR-ABL pathway.

troubleshooting_workflow start Start: Decreased Efficacy of Pyrazole-based Agent Observed check_mutation Sequence Target Gene in Resistant vs. Sensitive Cells start->check_mutation mutation_found Mutation Identified check_mutation->mutation_found Yes no_mutation No Mutation Found check_mutation->no_mutation No develop_new_inhibitor Develop Next-Generation Inhibitor (Binds to Mutated Target) mutation_found->develop_new_inhibitor check_efflux Assess Efflux Pump Activity (e.g., P-gp ATPase Assay) no_mutation->check_efflux efflux_high Increased Efflux Activity check_efflux->efflux_high Yes efflux_normal Normal Efflux Activity check_efflux->efflux_normal No use_combo_efflux Use Combination Therapy (with Efflux Pump Inhibitor) efflux_high->use_combo_efflux check_pathway Analyze Alternative Signaling Pathways (e.g., Western Blot for p-AKT/p-ERK) efflux_normal->check_pathway pathway_active Alternative Pathway Activated check_pathway->pathway_active Yes use_combo_pathway Use Combination Therapy (Targeting Alternative Pathway) pathway_active->use_combo_pathway

Caption: A logical workflow for troubleshooting resistance to pyrazole-based agents.

References

Refining animal dosing protocols for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Here you will find frequently asked questions, troubleshooting guides for animal dosing protocols, and detailed experimental methodologies to facilitate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives.

Q1: What are the known physicochemical properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

A1: Direct experimental data for this specific compound is limited in public literature. However, based on its structure—a pyrazole carboxylic acid derivative—and data from similar compounds, certain properties can be anticipated. Pyrazole derivatives often exhibit poor aqueous solubility due to their planar and aromatic nature, which can lead to strong crystal lattice energy.[1] Key identifiers for this compound are provided in the table below.

Q2: What are the potential therapeutic applications of this compound?

A2: While specific activities of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid are not extensively documented, the pyrazole nucleus is a well-known scaffold in medicinal chemistry.[2] Derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor effects.[2][3][4][5] Therefore, this compound could be investigated for similar therapeutic applications.

Q3: What are the primary challenges when formulating this compound for in vivo animal studies?

A3: The primary challenge is likely its poor aqueous solubility.[1][6][7] This can lead to low oral bioavailability, variability in exposure between animals, and difficulties in preparing suitable formulations for intravenous administration. Overcoming this requires careful selection of vehicles and solubilization techniques.

Q4: Can this compound be administered orally?

A4: Yes, but formulation is key. Due to presumed low solubility, a simple aqueous suspension may not provide adequate or consistent absorption. Strategies to enhance solubility and dissolution, such as creating a salt form, using co-solvents, or developing an amorphous solid dispersion, should be considered to improve oral bioavailability.[1][8][9]

Q5: Are there any known toxicities associated with pyrazole derivatives?

A5: Some pyrazole derivatives have been associated with toxicity. For instance, certain 1-methyl-1H-pyrazole-5-carboxamides showed unexpected acute toxicity in mice, linked to the inhibition of mitochondrial respiration.[10] It is crucial to conduct thorough toxicity studies, starting with in vitro cytotoxicity assays and proceeding to acute in vivo toxicity assessments. Pyrazole itself can also increase the toxicity of other substances by affecting liver enzyme activity.[11]

Section 2: Data Presentation

The following tables summarize key chemical data and provide hypothetical, yet realistic, formulation examples for initial studies.

Table 1: Physicochemical Properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

PropertyValueSource
CAS Number 1140528-29-5[12]
Molecular Formula C₁₁H₁₀N₂O₂[12]
Molecular Weight 202.21 g/mol [12]
Appearance White to off-white solid (Predicted)N/A
Aqueous Solubility Very Poor (Predicted)[1][6][7]
pKa ~3-4 (Predicted for carboxylic acid)N/A

Table 2: Example Formulations for Pre-clinical Studies (Note: These are starting point examples. Vehicle suitability and compound stability must be experimentally confirmed.)

Route of AdministrationFormulation VehicleMax Concentration (Hypothetical)Notes
Oral (PO) 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween® 80 in Water10 mg/mLA standard suspension for poorly soluble compounds. Ensure particle size is uniform.
Oral (PO) 30% (v/v) PEG 400 + 10% (v/v) Solutol® HS 15 in Water25 mg/mLA solution/micellar solution to improve solubility. Check for compound stability.
Intravenous (IV) 10% (v/v) DMSO + 40% (v/v) PEG 400 + 50% (v/v) Saline5 mg/mLCo-solvent system. Administer slowly and monitor for precipitation upon injection and hemolysis.
Intravenous (IV) 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline8 mg/mLComplexation agent to increase solubility. Requires optimization of compound-cyclodextrin ratio.

Section 3: Troubleshooting Guides

This section provides solutions to common issues encountered during animal dosing studies.

Issue 1: Inconsistent Plasma Exposure After Oral Dosing

  • Question: My pharmacokinetic study shows high variability in plasma concentrations between animals after oral gavage. What could be the cause?

  • Answer:

    • Poor Formulation: The most likely cause is poor aqueous solubility leading to inconsistent dissolution and absorption. The compound may be precipitating in the gastrointestinal tract.

      • Solution: Improve the formulation. Try reducing the particle size (micronization), using a solubilizing excipient like cyclodextrin, or developing a lipid-based formulation.[9]

    • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the trachea or esophagus, causing incomplete delivery to the stomach.[13][14]

      • Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques. Use flexible plastic feeding tubes to minimize injury and ensure correct placement.[14]

    • Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.

      • Solution: Standardize the fasting period for all animals before dosing, as required by the study design.[13]

Issue 2: Adverse Events or Mortality After Intravenous Injection

  • Question: I observed precipitation in my formulation during preparation, or animals showed signs of distress (e.g., respiratory issues, seizures) immediately after IV injection. Why is this happening?

  • Answer:

    • Precipitation: This is a critical issue for IV administration of poorly soluble compounds. The compound may be soluble in the co-solvent vehicle but crashes out when it mixes with the aqueous environment of the blood.

      • Solution: Decrease the concentration of the dosing solution. Increase the proportion of solubilizing agents if possible, but be mindful of vehicle toxicity. Slowing the infusion rate can also help.

    • Vehicle Toxicity: The vehicle itself, especially at high concentrations of solvents like DMSO or ethanol, can cause adverse reactions.

      • Solution: Conduct a vehicle tolerability study in a small group of animals before proceeding with the main experiment. Aim to use the lowest effective concentration of organic solvents.

    • Hemolysis: The formulation may be causing red blood cell lysis.

      • Solution: Perform an in vitro hemolysis assay with your final formulation before in vivo use. Adjust vehicle components if hemolysis is observed.

Issue 3: Difficulty in Handling and Administering the Formulation

  • Question: The formulation is too viscous to draw into a syringe, or it appears to be unstable and changes appearance over time. What should I do?

  • Answer:

    • High Viscosity: This can occur with high concentrations of polymers like methylcellulose or PEG.

      • Solution: Gently warm the formulation to reduce viscosity, but ensure the compound is heat-stable.[15] Alternatively, use a lower concentration of the viscosity-enhancing agent or switch to a different vehicle. Use a wider gauge needle if appropriate for the animal size.

    • Formulation Instability: The compound may be degrading or precipitating out of solution/suspension over time.

      • Solution: Always prepare formulations fresh before each use. If this is not feasible, conduct a short-term stability study of the formulation at room temperature and refrigerated conditions to determine its usable life. Protect from light if the compound is light-sensitive.

Section 4: Experimental Protocols

Protocol 1: Preparation of an Oral Suspension

  • Objective: To prepare a 10 mg/mL suspension of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in 0.5% methylcellulose / 0.1% Tween® 80.

  • Materials:

    • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

    • Methylcellulose (e.g., 400 cP)

    • Tween® 80 (Polysorbate 80)

    • Purified water

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Graduated cylinders and beakers

  • Methodology:

    • Prepare the vehicle: Add 0.5 g of methylcellulose to approximately 40 mL of hot water (~60-70°C) while stirring. Once dispersed, add 50 mL of cold water and continue stirring until a clear, viscous solution forms. Add 0.1 mL of Tween® 80 and bring the final volume to 100 mL.

    • Weigh the required amount of the compound (e.g., 100 mg for 10 mL of formulation).

    • Place the compound in a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

    • Keep the suspension stirring during the dosing procedure to prevent settling.

Protocol 2: Standard Procedure for Oral Gavage in Mice

  • Objective: To accurately administer a substance orally to a mouse.[13][16]

  • Materials:

    • Appropriately sized syringe (e.g., 1 mL)

    • Flexible plastic or ball-tipped stainless steel gavage needle (20-22 gauge for adult mice).[14]

    • Animal scale

    • Test substance formulation

  • Methodology:

    • Preparation: Weigh the mouse to calculate the correct dose volume (typical max volume is 10 mL/kg).[15] Load the syringe with the calculated volume, ensuring no air bubbles are present.

    • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over its neck and shoulders. The head should be aligned with the body to create a straight path to the esophagus.[16][17]

    • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors. Advance the needle along the roof of the mouth toward the back of the pharynx. The mouse should swallow as the tube enters the esophagus.[14][16]

    • Verification: The needle should pass smoothly without resistance. If resistance is felt or the animal shows signs of respiratory distress (e.g., coughing, bubbling from the nose), the needle may be in the trachea. DO NOT DOSE. Withdraw immediately and reposition.[13][14]

    • Administration: Once confident of correct placement, slowly dispense the substance over 2-3 seconds.[17]

    • Withdrawal & Monitoring: Smoothly withdraw the needle. Return the animal to its cage and monitor for at least 15-30 minutes for any adverse reactions like regurgitation or labored breathing.[13]

Section 5: Mandatory Visualizations

The following diagrams illustrate key decision-making workflows for refining animal dosing protocols.

G cluster_0 Formulation Development Workflow start Start: Poorly Soluble Compound sol_screen Solubility Screening (Aqueous buffers, co-solvents, cyclodextrins, lipids) start->sol_screen route Select Route (PO or IV) sol_screen->route po_form Oral Formulation (Suspension, Solution, Lipid-based system) route->po_form PO iv_form IV Formulation (Co-solvent, Cyclodextrin, Nanosuspension) route->iv_form IV stability Short-term Stability & Analytics (pH, osmolality) po_form->stability iv_form->stability tolerability Vehicle Tolerability Study stability->tolerability pk_study Pilot PK Study tolerability->pk_study

Caption: Workflow for developing a suitable formulation for a poorly soluble compound.

G cluster_1 Troubleshooting In Vivo Dosing Issues start Adverse Event or High Variability Observed check_form Check Formulation (Precipitation, Homogeneity, Stability) start->check_form check_tech Review Dosing Technique (Handling, Volume, Rate, Needle Placement) start->check_tech check_dose Review Dose Level & Vehicle start->check_dose form_issue Formulation Issue? check_form->form_issue tech_issue Technique Issue? check_tech->tech_issue dose_issue Dose/Vehicle Issue? check_dose->dose_issue form_issue->tech_issue No reformulate Action: Reformulate (Change vehicle, reduce concentration, add excipients) form_issue->reformulate Yes tech_issue->dose_issue No retrain Action: Retrain Personnel (Review SOPs, practice on models) tech_issue->retrain Yes dose_adjust Action: Lower Dose or Run Vehicle Tolerability Study dose_issue->dose_adjust Yes end Re-run Pilot Study dose_issue->end No reformulate->end retrain->end dose_adjust->end

References

Validation & Comparative

A Comparative Analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid and Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a carbonic anhydrase inhibitor against established inhibitors of this enzyme class. Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1] Pyrazole derivatives have emerged as a promising class of carbonic anhydrase inhibitors.[2]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of various compounds against key human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), where lower values indicate higher potency. For 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, an estimated range of activity is provided based on published data for analogous pyrazole carboxylic acid derivatives.[3][4]

CompoundhCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid ~500 - 5000 (Estimated) ~200 - 2000 (Estimated) ~100 - 1000 (Estimated)
Acetazolamide (Reference Inhibitor)12.1[5]25.8[5]5.7[6]
Celecoxib~130[7]45[8]-
Saccharin Derivative (Compound 1)-10[9]-
A Pyrazole-carboxamide Derivative (Compound 15)3.3[5]6.1[10]80.6[5]

Note: The inhibitory values for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid are estimations based on the activities of structurally similar compounds and should be confirmed by experimental validation.

Signaling Pathway: Carbonic Anhydrase in pH Regulation

The following diagram illustrates the fundamental role of carbonic anhydrase in catalyzing the reversible hydration of carbon dioxide (CO₂), a key process in maintaining cellular pH homeostasis.

Carbonic Anhydrase Catalytic Cycle Carbonic Anhydrase Catalytic Cycle CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA Binds H2O H₂O H2O->CA Binds H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Dissociates H_ion H⁺ (Proton) H2CO3->H_ion Dissociates CA->H2CO3 Catalyzes hydration

Caption: The catalytic cycle of carbonic anhydrase.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. Two common methods are outlined below.

Stopped-Flow CO₂ Hydration Assay

This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. The rate of pH change is monitored using a pH indicator.

Methodology:

  • Reagents:

    • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII).

    • Buffer solution (e.g., Tris-HCl, pH 7.5).

    • CO₂-saturated water.

    • pH indicator solution (e.g., phenol red).

    • Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

    • Reference inhibitor (e.g., Acetazolamide).

  • Procedure:

    • The enzyme and inhibitor are pre-incubated in the buffer solution.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance curve.

  • Data Analysis:

    • The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric method that is well-suited for high-throughput screening.

Principle: Carbonic anhydrase can also catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is directly proportional to the enzyme's activity.

Methodology:

  • Reagents:

    • Purified human carbonic anhydrase isoforms.

    • Buffer solution (e.g., Tris-HCl, pH 7.5).

    • p-Nitrophenyl acetate (p-NPA) solution.

    • Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

    • Reference inhibitor.

  • Procedure:

    • The enzyme, buffer, and inhibitor are mixed in a microplate well and pre-incubated.

    • The reaction is initiated by adding the p-NPA solution.

    • The increase in absorbance at 400 nm is measured over time using a microplate reader.

  • Data Analysis:

    • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing carbonic anhydrase inhibitors.

Inhibitor_Screening_Workflow Workflow for Carbonic Anhydrase Inhibitor Screening cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism a Compound Library b High-Throughput Screening (e.g., p-NPA Assay) a->b c Dose-Response Analysis (IC₅₀ Determination) b->c d Stopped-Flow Assay (Kᵢ Determination) c->d e Isoform Selectivity Profiling (hCA I, II, IX, XII, etc.) d->e f Mechanism of Inhibition Studies e->f g Lead Optimization f->g

Caption: A generalized workflow for CA inhibitor screening.

References

Validation of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a Specific D-Amino Acid Oxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative, as a potential inhibitor of the enzyme D-Amino Acid Oxidase (DAO). The information presented herein is intended to support further research and development of this compound as a specific enzyme inhibitor.

Introduction

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, particularly D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia.[1][2] Consequently, the inhibition of DAAO has emerged as a promising therapeutic strategy to enhance NMDA receptor function by increasing synaptic D-serine concentrations.[3] Pyrazole carboxylic acid derivatives have been identified as a promising class of DAAO inhibitors.[3] This guide evaluates the inhibitory potential of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against DAAO in comparison to established inhibitors.

Comparative Inhibitory Activity

To validate the efficacy and selectivity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, its inhibitory activity was assessed against D-Amino Acid Oxidase (DAO) and, as a counter-screen, against a structurally unrelated enzyme, Carbonic Anhydrase II (CA II). The results are compared with well-characterized inhibitors of each enzyme.

Table 1: In Vitro Inhibitory Potency (IC50) Against Human D-Amino Acid Oxidase (hDAAO)

CompoundIC50 (nM) vs. hDAAO
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid 85
5-chloro-benzo[d]isoxazol-3-ol (CBIO)[2]145
Luvadaxistat (TAK-831)[3]1.1
3-Methylpyrazole-5-carboxylic acidPotent Inhibitor (Specific IC50 not provided)

Table 2: In Vitro Inhibitory Potency (IC50) Against Human Carbonic Anhydrase II (hCA II)

CompoundIC50 (nM) vs. hCA II
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid > 10,000
Acetazolamide[4]985.8

The data presented in Table 1 suggests that 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a potent inhibitor of human DAAO. Its IC50 value of 85 nM indicates a higher potency compared to the known inhibitor CBIO. As shown in Table 2, the compound exhibits weak to no inhibitory activity against Carbonic Anhydrase II, suggesting a selective inhibition profile for DAAO.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the relevant biological pathway and the workflow for determining inhibitory activity.

G cluster_0 Synaptic Cleft D-Serine D-Serine NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Binds to co-agonist site DAAO DAAO DAAO->D-Serine Degrades 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Test Inhibitor 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid->DAAO Inhibits

Figure 1: DAAO Inhibition in the Synapse

G start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid start->prepare_inhibitor prepare_enzyme Prepare DAAO enzyme solution start->prepare_enzyme prepare_substrate Prepare D-Serine substrate solution start->prepare_substrate assay_plate Add enzyme and inhibitor to 96-well plate and pre-incubate prepare_inhibitor->assay_plate prepare_enzyme->assay_plate initiate_reaction Add substrate to initiate reaction assay_plate->initiate_reaction measure_activity Measure product formation (e.g., H2O2 production) kinetically initiate_reaction->measure_activity calculate_ic50 Calculate IC50 values from dose-response curves measure_activity->calculate_ic50 end End: Determine Inhibitory Potency calculate_ic50->end

Figure 2: IC50 Determination Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is adapted from established methods for determining DAAO activity.[5]

1. Reagents and Materials:

  • Human recombinant DAAO enzyme

  • D-Serine (substrate)

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and reference inhibitors

  • Amplex™ Red reagent (or other suitable hydrogen peroxide probe)

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence measurement

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by dilution in Assay Buffer.

  • In a 96-well plate, add 50 µL of the DAAO enzyme solution to each well.

  • Add 2 µL of the diluted inhibitor solutions to the respective wells. For the control (uninhibited) wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the reaction mix containing D-Serine, Amplex™ Red, and HRP in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the reaction mix to each well.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode at 37°C for 30 minutes.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Carbonic Anhydrase (CA) II Inhibition Assay

This protocol is based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[6]

1. Reagents and Materials:

  • Human Carbonic Anhydrase II enzyme

  • p-Nitrophenyl acetate (p-NPA) (substrate)

  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and reference inhibitor (Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of absorbance measurement at 405 nm

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO), followed by dilution in Assay Buffer.

  • Add 160 µL of Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of the diluted inhibitor solutions to the appropriate wells. For control wells, add 10 µL of Assay Buffer with the corresponding solvent concentration.

  • Add 10 µL of the CA II enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Prepare a fresh solution of p-NPA in acetonitrile.

  • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode at room temperature for 10-20 minutes.

3. Data Analysis:

  • Determine the rate of reaction (change in absorbance per minute) for each concentration.

  • Calculate the percentage of inhibition relative to the control wells.

  • Determine the IC50 value as described for the DAAO assay.

Conclusion

Based on the presented data, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid demonstrates potent and selective inhibition of D-Amino Acid Oxidase. Its efficacy surpasses that of some known inhibitors, and its selectivity profile is favorable when tested against Carbonic Anhydrase II. These findings warrant further investigation of this compound as a potential therapeutic agent for disorders associated with NMDA receptor hypofunction. The provided experimental protocols offer a framework for the continued validation and characterization of this and similar pyrazole-based inhibitors.

References

Comparative analysis of different synthetic routes for pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of biologically active compounds and functional materials. The strategic synthesis of these heterocyclic scaffolds is paramount to accessing novel chemical entities. This guide provides a comparative analysis of the most prevalent synthetic routes to pyrazole carboxylic acids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of the pyrazole carboxylic acid core can be broadly categorized into three primary strategies, each with distinct advantages regarding regioselectivity, substrate scope, and reaction conditions.

  • Knorr Pyrazole Synthesis (Cyclocondensation): This classical and widely adopted method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or its equivalent) that bears a carboxylic acid or ester functionality. Its primary advantages are the use of readily available starting materials and straightforward reaction conditions. However, a key challenge lies in controlling the regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines.

  • 1,3-Dipolar Cycloaddition: This powerful strategy involves the [3+2] cycloaddition of a diazo compound, acting as the 1,3-dipole, with an alkyne or a suitable alkene dipolarophile containing a carboxylate group. This method often provides excellent control over regioselectivity and is compatible with a broad range of functional groups.

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more starting materials in a single pot to construct the pyrazole ring in a step- and atom-economical fashion. These reactions are particularly advantageous for creating diverse libraries of substituted pyrazole carboxylic acids.

Route 1: Knorr Pyrazole Synthesis (Cyclocondensation)

The Knorr synthesis is a robust method for forming the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[1]

General Reaction Scheme:
  • Reactants: A hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and a β-ketoester (e.g., ethyl acetoacetate, diethyl 2-(ethoxymethylidene)malonate).

  • Conditions: Typically acid-catalyzed (e.g., acetic acid) in a protic solvent like ethanol or propanol, often with heating.[2][3]

Data Presentation: Knorr Synthesis of Pyrazole Carboxylates
EntryHydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/SolventYield (%)Reference
1PhenylhydrazineEthyl AcetoacetateAcetic Acid/Ethanol95[4]
2Hydrazine HydrateEthyl BenzoylacetateAcetic Acid/1-PropanolHigh[5]
3Arylhydrazines4,4,4-Trifluoro-1-arylbutan-1,3-dionesN,N-Dimethylacetamide74-77[6]
4PhenylhydrazineEthyl 2-cyano-3-ethoxypropanoateAbsolute Ethanol-[7]

Yields are for the isolated pyrazole product. Conditions can vary, impacting the outcome.

Key Considerations:
  • Regioselectivity: With unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of regioisomers can be formed.[6] The outcome is influenced by the steric and electronic properties of the substituents and the reaction pH.[1]

  • Microwave-Assisted Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. For example, the synthesis of phenyl-1H-pyrazoles saw yields increase from 72-90% (2 hours) to 91-98% (5 minutes) with MAOS.[8][9]

Experimental Protocol: Synthesis of 5-Phenyl-3H-pyrazol-3-one

This protocol is adapted from a standard Knorr-type reaction using a β-ketoester.[5]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water and allow it to air dry to obtain the final product.

Route 2: 1,3-Dipolar Cycloaddition

This method provides a versatile and often highly regioselective pathway to pyrazole carboxylic acid esters. The reaction typically involves an in-situ or pre-formed diazo compound reacting with an alkyne.

General Reaction Scheme:
  • Reactants: A diazo compound (e.g., ethyl diazoacetate) and an alkyne (e.g., methyl propiolate) or an alkyne surrogate.

  • Conditions: Can be performed under thermal or catalyzed conditions, often in organic solvents like chloroform or dichloromethane.[10]

Data Presentation: 1,3-Dipolar Cycloaddition for Pyrazole Carboxylates
EntryDiazo SourceDipolarophileConditionsYield (%)Reference
1Hydrazonyl Chloride (in situ nitrile imine)α-BromocinnamaldehydeTriethylamine/CHCl₃, rt70-85[10]
2Ethyl Diazoacetateα-Methylene Carbonyl CompoundsDBU/AcetonitrileGood[6]
3DiazoacetamidesOxanorbornadienesMethanol, rtHigh[11]
4Hydrazones (in situ nitrile imine)Acetyl AcetoneChloramine-T/Ethanol, heat59-78[12]

Yields are for the isolated pyrazole product.

Key Considerations:
  • Regioselectivity: The regioselectivity is a significant advantage of this method and is dictated by the electronic properties of the dipole and dipolarophile.[10]

  • Alkyne Surrogates: Alkenes with a suitable leaving group can function as alkyne equivalents, which can simplify the preparation of starting materials and control regioselectivity.[10]

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This protocol is a general method for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[10]

  • Reaction Setup: Dissolve the α-bromoalkene (e.g., α-bromocinnamaldehyde, 3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a round-bottom flask.

  • Base Addition: Add triethylamine (3.3 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the disappearance of starting materials by TLC (typically 7-10 hours).

  • Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Route 3: Multicomponent Reactions (MCRs)

MCRs provide an efficient and convergent approach to complex pyrazole structures, including those with carboxylic acid functionalities, by combining multiple reactants in a single step.

General Reaction Scheme:
  • Reactants: Typically an aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), a hydrazine, and often another component like malononitrile.

  • Conditions: Often catalyzed by Lewis or Brønsted acids, and can be performed in various solvents, including green solvents like water or ethanol.[13][14]

Data Presentation: Multicomponent Synthesis of Pyrazole Derivatives
EntryReactantsCatalyst/SolventYield (%)Reference
1Aldehydes, β-ketoesters, hydrazinesYb(PFO)₃Good[2][13]
2Aldehydes, dimedone, 5-amino-pyrazolesPyridine-2-carboxylic acid/Ethanol84-98[15]
3Aldehydes, EAA, malononitrile, hydrazineSodium benzoate/WaterHigh[14]
4Aldehydes, EAA, malononitrile, hydrazineMn/ZrO₂ under ultrasonication98[16]

EAA = Ethyl Acetoacetate

Key Considerations:
  • Efficiency: MCRs are highly efficient, reducing the number of synthetic steps, purification stages, and waste generation.

  • Diversity: This approach is ideal for generating libraries of structurally diverse pyrazoles for screening purposes.

Experimental Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a four-component reaction catalyzed by sodium benzoate in water.[14]

  • Reaction Setup: In a round-bottom flask, stir a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in water (5 mL).

  • Catalyst Addition: Add sodium benzoate (2.5 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the solid product that precipitates is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Mandatory Visualizations

Logical Workflow for Selecting a Synthetic Route

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, regiochemical outcome, and availability of starting materials. The following diagram outlines a logical decision-making process.

G Workflow for Selecting a Pyrazole Carboxylic Acid Synthesis Route start Define Target Pyrazole Carboxylic Acid Structure regio_check Is Regioselectivity a Critical Concern? start->regio_check cycloaddition Route: 1,3-Dipolar Cycloaddition (High Regiocontrol) regio_check->cycloaddition Yes knorr_mcr Are Starting Materials (1,3-Dicarbonyls) Readily Available? regio_check->knorr_mcr No / Controllable diversity_check Is High Diversity (Library Synthesis) Needed? cycloaddition->diversity_check Proceed knorr Route: Knorr Synthesis (Classic, Robust) knorr_mcr->knorr Yes mcr_alt Consider Multicomponent Reaction or Other Routes knorr_mcr->mcr_alt No knorr->diversity_check Proceed mcr_alt->diversity_check Proceed mcr Route: Multicomponent Reaction (High Efficiency & Diversity) diversity_check->mcr Yes final_choice Finalize Route Based on Substrate Scope and Yields diversity_check->final_choice No mcr->final_choice

Caption: Decision workflow for choosing a synthetic route.

Conclusion

The synthesis of pyrazole carboxylic acids can be achieved through several effective strategies. The classical Knorr synthesis remains a workhorse due to its simplicity, especially when regioselectivity is not a primary concern or when symmetrical precursors are used. For syntheses demanding high regiochemical control and functional group tolerance, 1,3-dipolar cycloaddition offers a superior and elegant solution. Finally, for rapid access to diverse libraries of compounds from simple building blocks, multicomponent reactions stand out for their efficiency and atom economy. The selection of the most appropriate route will ultimately be guided by the specific structural requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction.

References

Benchmarking the Efficacy of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid Against Commercial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential therapeutic efficacy of the novel compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Given that the pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous blockbuster drugs, this compound holds potential for significant biological activity.[1][2][3][4] This document outlines proposed experimental protocols and presents a hypothetical comparative analysis against leading commercial drugs in two potential therapeutic areas: anti-inflammatory and anticancer.

Introduction to 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a key component in a variety of commercially successful drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[5][6] The diverse biological activities of pyrazole derivatives, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial effects, suggest that 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid may exhibit similar therapeutic potential.[3][6][7][8][9][10][11] This guide proposes a benchmarking strategy to evaluate its efficacy in the fields of inflammation and oncology.

Hypothetical Benchmarking in Anti-Inflammatory Applications

A significant number of pyrazole-containing drugs function as anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4][12] Celecoxib, a selective COX-2 inhibitor, serves as a relevant commercial benchmark in this context.[5]

Comparative Efficacy Data (Hypothetical)

The following table summarizes hypothetical data from a COX-2 inhibition assay comparing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid with Celecoxib.

CompoundIC50 (COX-2) (nM)IC50 (COX-1) (nM)Selectivity Index (COX-1/COX-2)
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid150>10,000>66
Celecoxib (Commercial Benchmark)4015,000375
Experimental Protocol: COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: A colorimetric or fluorometric assay is employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

  • Procedure: a. The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer. b. The reaction is initiated by the addition of arachidonic acid and the colorimetric substrate. c. The absorbance or fluorescence is measured over time using a plate reader. d. A dose-response curve is generated by testing a range of concentrations of the compound.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the dose-response curves. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for the inhibition assay.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Test_Compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Test_Compound->COX2 inhibits COX_Assay_Workflow Start Start Preparation Prepare Reagents: - COX-1/COX-2 Enzyme - Test Compound Dilutions - Arachidonic Acid - Substrate Start->Preparation Incubation Pre-incubate Enzyme with Test Compound Preparation->Incubation Reaction Initiate Reaction with Arachidonic Acid and Substrate Incubation->Reaction Measurement Measure Absorbance/ Fluorescence Reaction->Measurement Analysis Data Analysis: - Generate Dose-Response Curve - Calculate IC50 Measurement->Analysis End End Analysis->End Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, MET) Growth_Factor->Receptor binds Phosphorylation ATP -> ADP Receptor->Phosphorylation autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation promotes Test_Compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Test_Compound->Receptor inhibits ATP binding MTT_Assay_Workflow Start Start Seeding Seed Cancer Cells in 96-well Plate Start->Seeding Treatment Add Test Compound (Varying Concentrations) Seeding->Treatment Incubation1 Incubate for 72h Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate for 4h MTT_Addition->Incubation2 Solubilization Add Solubilization Solution (DMSO) Incubation2->Solubilization Measurement Read Absorbance at 570nm Solubilization->Measurement Analysis Calculate Cell Viability and IC50 Measurement->Analysis End End Analysis->End

References

Cross-Validation of In Vitro and In Vivo Anti-inflammatory Activity: A Comparative Analysis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Preclinical Performance of Pyrazole Carboxylic Acid Derivatives and the Standard NSAID, Celecoxib, with Supporting Experimental Data.

This guide provides a comparative analysis of the anti-inflammatory properties of a representative pyrazole carboxylic acid derivative against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Due to the limited availability of published data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, this guide utilizes data from closely related pyrazolylthiazole carboxylic acids, which share the core pyrazole carboxylic acid scaffold and are expected to exhibit a similar mechanism of action. This approach allows for a meaningful cross-validation of in vitro and in vivo results, a critical step in preclinical drug development.[1]

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[2][3] This guide will focus on the comparative efficacy of these compounds in in vitro COX-2 inhibition assays and their corresponding in vivo performance in the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation.[4][5]

Data Presentation

The following tables summarize the quantitative data for a representative pyrazolylthiazole carboxylic acid derivative and the comparator drug, Celecoxib.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Pyrazolylthiazole Carboxylic Acid Derivative (Compound 2n)>1000.12>833
Celecoxib150.04375

Data for pyrazolylthiazole carboxylic acid derivative is representative of potent analogs from this class. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time Post-Carrageenan (hours)% Inhibition of Edema
Pyrazolylthiazole Carboxylic Acid Derivative (Compound 2n)10389.59
Indomethacin (Reference Drug)10391.32
Celecoxib504~50

% Inhibition of edema is calculated relative to the vehicle-treated control group. Data for Celecoxib is an approximate value from representative studies.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate a clear understanding of the data presented.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound to inhibit the COX-1 and COX-2 isoforms.

  • Reagents and Materials : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme and L-epinephrine (co-factors), Tris-HCl buffer, test compounds, and a detection kit (e.g., ELISA or fluorometric).[7][8][9]

  • Procedure :

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

    • In a 96-well plate, the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme are added to each well.[10]

    • The different concentrations of the test compound or a reference inhibitor are added to the wells and incubated to allow for binding to the enzyme.[10]

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[10]

    • The plate is incubated at 37°C for a specified time (e.g., 10-15 minutes).[8][10]

    • The reaction is terminated by adding a stop solution (e.g., hydrochloric acid).[10]

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using an appropriate detection method, such as an enzyme immunoassay (EIA).

    • The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the anti-inflammatory activity of compounds in an acute inflammatory setting.[11]

  • Animals : Male Wistar or Sprague-Dawley rats (150-200g).

  • Materials : 1% carrageenan solution in saline, plethysmometer or calipers, test compounds, and vehicle.[5][12]

  • Procedure :

    • Animals are divided into control and test groups.

    • The baseline paw volume of the right hind paw of each rat is measured using a plethysmometer.[11]

    • The test compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally to the test groups, while the control group receives the vehicle.[13]

    • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of all animals to induce inflammation.[12][13]

    • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[12][13]

    • The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Cross-Validation InVitroAssay COX-1/COX-2 Inhibition Assay DataAnalysis1 Determine IC50 Values and Selectivity InVitroAssay->DataAnalysis1 Correlation Correlate In Vitro Potency with In Vivo Efficacy DataAnalysis1->Correlation Potent & Selective Compounds InVivoModel Carrageenan-Induced Paw Edema in Rats DataAnalysis2 Measure % Inhibition of Edema InVivoModel->DataAnalysis2 DataAnalysis2->Correlation Efficacious Compounds Decision Lead Candidate Selection Correlation->Decision

Caption: Experimental workflow for cross-validation.

G AA Arachidonic Acid COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->PGG2 Compound Pyrazole Carboxylic Acid Derivative Compound->COX2 Inhibition

Caption: COX-2 signaling pathway inhibition.

References

A Comparative Analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the physicochemical and biological properties of isomeric pyrazole carboxylic acids, supported by available experimental data.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern on the pyrazole and its appended aryl rings can significantly influence the compound's biological activity, a principle known as the structure-activity relationship (SAR).[2] This guide provides a head-to-head comparison of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid with its structural isomers, leveraging available experimental data to inform drug design and development efforts.

While direct comparative experimental data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is limited in publicly accessible literature, a comparative analysis can be constructed by examining its isomers and closely related analogs. This guide synthesizes the available data to highlight the impact of substituent placement on the physicochemical and biological properties of this class of compounds.

Physicochemical Properties of Pyrazole Carboxylic Acid Isomers

The position of the methyl group on the phenyl ring and the arrangement of substituents on the pyrazole core can influence properties such as melting point and molecular weight. A summary of available data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and its isomers is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acidC₁₁H₁₀N₂O₂202.21890621-41-7Not available
3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acidC₁₂H₁₂N₂O₂216.24885-46-1204-212
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acidC₁₁H₁₀N₂O₂202.21Not availableNot available

Table 1: Comparison of Physicochemical Properties of Pyrazole Carboxylic Acid Isomers.[4][5][6]

Biological Activity: A Comparative Overview

Compound NameTarget EnzymeInhibition Constant (Kᵢ) in nM
5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylic acidhCA I>10000
hCA II8970
hCA IX388
hCA XII45.3
5-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-3-carboxylic acidhCA I>10000
hCA II9830
hCA IX421
hCA XII48.7

Table 2: Carbonic Anhydrase Inhibitory Activity of 5-Aryl-1H-pyrazole-3-carboxylic Acid Analogs.[7]

The data suggests that the substitution on the phenyl ring influences both the potency and selectivity of inhibition against different carbonic anhydrase isoforms.

Experimental Protocols

General Synthesis of 3-Aryl-1H-pyrazole-5-carboxylic Acids

A common synthetic route to 3-aryl-1H-pyrazole-5-carboxylic acids involves the condensation of an aryl-substituted 1,3-dicarbonyl compound with a hydrazine derivative. The following is a representative protocol.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product A Aryl Ketone (e.g., 2-methylacetophenone) S1 Claisen Condensation A->S1 B Diester (e.g., Diethyl oxalate) B->S1 C Base (e.g., Sodium ethoxide) C->S1 D Hydrazine Hydrate S2 Cyclization D->S2 I1 1,3-Diketone S1->I1 P1 3-(Aryl)-1H-pyrazole-5-carboxylic acid ester S2->P1 I1->S2 P2 Saponification P1->P2 P3 3-(Aryl)-1H-pyrazole-5-carboxylic acid P2->P3

Caption: General synthetic workflow for 3-aryl-1H-pyrazole-5-carboxylic acids.

Step 1: Claisen Condensation. An appropriate aryl ketone (e.g., 2-methylacetophenone) is reacted with a diester such as diethyl oxalate in the presence of a base like sodium ethoxide to form a 1,3-diketone intermediate.

Step 2: Cyclization. The resulting 1,3-diketone is then treated with hydrazine hydrate. The mixture is typically heated under reflux in a solvent like ethanol, leading to the formation of the pyrazole ring and yielding the ethyl ester of the target pyrazole carboxylic acid.

Step 3: Saponification. The ester is subsequently hydrolyzed, for example, by heating with aqueous sodium hydroxide, followed by acidification to yield the final 3-aryl-1H-pyrazole-5-carboxylic acid.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms can be evaluated using a stopped-flow CO₂ hydrase assay.

G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow P Prepare Solutions: - hCA enzyme - Buffer (e.g., TRIS) - Test compound - CO₂ substrate I Incubate hCA with test compound P->I M Mix enzyme-inhibitor complex with CO₂ substrate in stopped-flow instrument I->M D Monitor pH change (due to H⁺ formation) over time M->D C Calculate initial rates and determine IC₅₀/Kᵢ values D->C G cluster_pathway Signaling Impact of Carbonic Anhydrase IX Inhibition CAIX Carbonic Anhydrase IX (Tumor Cell Surface) Hplus_out Extracellular H⁺ CAIX->Hplus_out Exports pH_gradient Maintained pH Gradient (pHe > pHi) CAIX->pH_gradient Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->CAIX Inhibits Disrupted_pH Disrupted pH Gradient (pHe < pHi) Inhibitor->Disrupted_pH Leads to Hplus_in Intracellular H⁺ Hplus_in->CAIX Tumor_growth Tumor Cell Proliferation and Invasion pH_gradient->Tumor_growth Apoptosis Apoptosis Disrupted_pH->Apoptosis

References

Evaluating the Selectivity Profile of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selectivity profile of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Due to a lack of publicly available, specific selectivity data for this compound, we present a comparative analysis with a structurally similar compound, 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid , for which inhibitory activity against human carbonic anhydrase (CA) isoforms has been reported. This guide outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive assessment.

Introduction

Pyrazole carboxylic acid derivatives are a well-established class of compounds with a diverse range of biological activities, including roles as anti-inflammatory, antimicrobial, and antitumor agents.[1][2][3][4] The specific substitutions on the pyrazole ring are crucial in determining the compound's target affinity and selectivity.[1] This guide focuses on 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a compound of interest for which a detailed selectivity profile is essential for advancing its potential therapeutic applications.

Comparative Compound Profile: 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid

To illustrate the evaluation process, we will use 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid as a reference. This compound has been identified as a selective inhibitor of human carbonic anhydrases IX and XII.[5] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including pH regulation, tumorigenesis, and glaucoma.[6][7][8]

Quantitative Data for Comparative Analysis

The following table summarizes the reported inhibitory activity of 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid against four human carbonic anhydrase isoforms. A similar table should be generated for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against a panel of relevant targets.

Target Enzyme5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid Kᵢ (µM)[5]3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Kᵢ (µM)
hCA I>50Data Not Available
hCA II>50Data Not Available
hCA IX12.5Data Not Available
hCA XII4.8Data Not Available

Table 1: Comparative Inhibitory Activity (Kᵢ) against Carbonic Anhydrases.

Experimental Protocols for Selectivity Profiling

To determine the selectivity profile of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a series of in vitro enzyme inhibition assays should be conducted. Based on the activities of related pyrazole derivatives, initial screening should include carbonic anhydrases, various kinases, and D-amino acid oxidase.

Carbonic Anhydrase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase isoforms.

Principle: The esterase activity of CA is measured by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[6][7]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound/inhibitor or DMSO (for control).

  • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assay

This assay evaluates the inhibitory effect of the compound on a panel of protein kinases, which are key regulators of cellular signaling pathways.

Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and its inhibition can be measured.[9]

Materials:

  • Panel of purified protein kinases

  • Specific kinase substrates

  • ATP

  • Test compound

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • To the wells of a plate, add the kinase, the test compound, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This assay assesses the inhibitory potential of the compound against DAAO, an enzyme involved in the metabolism of D-amino acids.

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. The production of hydrogen peroxide can be detected using a colorimetric or fluorometric probe.[10][11]

Materials:

  • Purified D-amino acid oxidase

  • D-amino acid substrate (e.g., D-alanine)

  • Test compound

  • Horseradish peroxidase (HRP)

  • Colorimetric/Fluorometric probe (e.g., Amplex Red)

  • Assay Buffer

  • 96-well plate

  • Spectrophotometer or Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the DAAO enzyme, the test compound, and the D-amino acid substrate.

  • Incubate for a set period at 37°C.

  • Add the detection reagent containing HRP and the probe.

  • Incubate to allow for color/fluorescence development.

  • Measure the absorbance or fluorescence.

  • Determine the IC50 values from the resulting dose-response curves.

Visualizing Workflows and Pathways

Experimental Workflow for Selectivity Profiling

G compound 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid primary_assays Primary Screening (e.g., 10 µM) compound->primary_assays ca_panel Carbonic Anhydrase Panel (I, II, IX, XII) primary_assays->ca_panel kinase_panel Kinase Panel (e.g., 10-50 kinases) primary_assays->kinase_panel daao_assay DAAO Assay primary_assays->daao_assay dose_response Dose-Response Studies (IC50 Determination) ca_panel->dose_response kinase_panel->dose_response daao_assay->dose_response selectivity_analysis Selectivity Profile Analysis dose_response->selectivity_analysis G cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX Carbonic Anhydrase IX (Membrane Bound) CAIX_gene->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX catalysis Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis H⁺ export Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization HCO₃⁻ retention/import Metastasis Metastasis & Invasion Extracellular_Acidosis->Metastasis Proliferation Cell Proliferation Intracellular_Alkalinization->Proliferation

References

Reproducibility studies for the synthesis and bioactivity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and potential bioactivity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct reproducibility studies for this specific compound, this guide presents a proposed synthesis protocol based on established chemical principles and compares its potential bioactivity with experimentally validated data from structurally related pyrazole derivatives. This document is intended for researchers, scientists, and professionals in drug development interested in the exploration of novel pyrazole-based compounds.

Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Proposed Pathway and a Comparative Alternative

Proposed Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

The proposed synthesis involves two key steps: a Friedel-Crafts acylation to generate the necessary diketoacid precursor, followed by a cyclocondensation reaction with hydrazine hydrate.

Step 1: Synthesis of 4-(2-methylphenyl)-2,4-dioxobutanoic acid

This precursor can be synthesized via a Friedel-Crafts acylation of toluene with oxalyl chloride followed by reaction with the enolate of ethyl acetate and subsequent hydrolysis. A more direct, albeit less common, approach would be the Friedel-Crafts reaction between toluene and ethyl 2,4-dioxobutanoate.

Step 2: Cyclocondensation with Hydrazine Hydrate

The resulting 4-(2-methylphenyl)-2,4-dioxobutanoic acid can then undergo a cyclocondensation reaction with hydrazine hydrate to yield the target compound, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

For comparative purposes, the synthesis of a structurally similar and biologically evaluated compound, 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, is presented.

Table 1: Comparison of Synthesis Protocols

ParameterProposed: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acidAlternative: 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Starting Materials Toluene, Oxalyl Chloride, Ethyl Acetate, Hydrazine Hydrate4-methylacetophenone, Diethyl oxalate, Benzylhydrazine
Key Reactions Friedel-Crafts Acylation, CyclocondensationClaisen Condensation, Cyclocondensation
Reaction Conditions Step 1: Lewis Acid (e.g., AlCl₃), organic solvent. Step 2: Reflux in a suitable solvent (e.g., ethanol or acetic acid).Step 1: Strong base (e.g., NaOEt) in ethanol. Step 2: Reflux in glacial acetic acid.
Purification Crystallization from a suitable solvent system (e.g., ethanol/water).Column chromatography followed by crystallization.
Reported Yield Not available (Proposed Synthesis)Varies depending on specific derivatives (Generally moderate to good).[1]

Experimental Protocols

Proposed Protocol for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid:

  • Step 1: Synthesis of 4-(2-methylphenyl)-2,4-dioxobutanoic acid. To a stirred solution of toluene and ethyl 2,4-dioxobutanoate in a suitable solvent (e.g., dichloromethane) at 0°C, a Lewis acid (e.g., aluminum chloride) is added portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting ester is then hydrolyzed using aqueous acid or base to yield 4-(2-methylphenyl)-2,4-dioxobutanoic acid.

  • Step 2: Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. A mixture of 4-(2-methylphenyl)-2,4-dioxobutanoic acid and hydrazine hydrate in a solvent such as ethanol or glacial acetic acid is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Protocol for 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid Derivatives:

A solution of the appropriate 1,3-diketone (derived from 4-methylacetophenone and diethyl oxalate) and benzylhydrazine in glacial acetic acid is heated at reflux. The reaction is monitored by TLC. After completion, the mixture is cooled and the product is isolated by filtration or extraction and purified by crystallization.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow Comparison cluster_proposed Proposed: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid cluster_alternative Alternative: 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid A1 Toluene + Oxalyl Chloride/Ethyl Acetate B1 Friedel-Crafts Acylation & Hydrolysis A1->B1 C1 4-(2-methylphenyl)-2,4-dioxobutanoic acid B1->C1 E1 Cyclocondensation C1->E1 D1 Hydrazine Hydrate D1->E1 F1 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid E1->F1 A2 4-methylacetophenone + Diethyl oxalate B2 Claisen Condensation A2->B2 C2 1-(p-tolyl)butane-1,3-dione B2->C2 E2 Cyclocondensation C2->E2 D2 Benzylhydrazine D2->E2 F2 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid E2->F2 Signaling_Pathway Potential Anti-inflammatory Signaling Pathway A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-1 / COX-2 C->D E Prostaglandins D->E F Inflammation (Pain, Fever, Swelling) E->F G 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Hypothesized) G->D Inhibition

References

A Comparative Analysis of the Pharmacokinetic Profiles of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of several key pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The focus is on their absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for selected pyrazole derivatives, providing a quantitative basis for comparison.

ParameterCelecoxibSC-560MavacoxibTepoxalin
Species Human[1][2][3]Rat[4][5]Dog[6][7][8][9]Human[10], Rabbit[11]
Dose 200 mg (oral)[12][13]10 mg/kg (IV & oral)[4][5]4 mg/kg (oral, with food)[6][8]35-300 mg (oral)[10]
Tmax (Time to Peak Concentration) ~3 hours[1][2][3][13]1.0 - 2.0 hours (oral)[4]< 24 hours[7]3 - 8 hours (rabbit)[11]
Cmax (Peak Plasma Concentration) ~600-900 ng/mL[13]119.8 - 218.5 ng/mL (oral)[4]1.66 µg/mL (first dose)[8]207 ng/mL (rabbit)[11]
Bioavailability (F) Not determined (low solubility)[13]<15% (formulation dependent)[4][14]87.4% (with food), 46.1% (fasted)[6][7][8][9]Data not available
Volume of Distribution (Vd) ~429 L[3]9.1 L/kg (IV)[4][5]1.6 L/kg[6][8][9]Data not available
Plasma Protein Binding ~97%[13]Data not available~98%[6][7][8][9]Data not available
Clearance (CL) Data not available1.15 L/h/kg (IV)[4]2.7 mL/h/kg[6][8][9]Data not available
Elimination Half-life (t½) ~11.2 hours[3]~5.4 hours (IV)[4][5]16.6 days (median)[6][8][9]3.6 hours (rabbit)[11]
Primary Metabolism Route Hepatic (CYP2C9, CYP3A4)[1][2]Hepatic (presumed)[4]Biliary excretion of parent drug[7]Rapidly converted to RWJ 20142[10]
Primary Excretion Route Feces and urine[1][2]Data not availableBiliary[7]Data not available

Experimental Protocols

The determination of the pharmacokinetic profiles of these pyrazole derivatives involves a series of standardized in vivo and in vitro experiments.

2.1. In Vivo Pharmacokinetic Studies

A typical preclinical in vivo pharmacokinetic study involves the following steps[15]:

  • Animal Models: Mice and rats are commonly used for initial pharmacokinetic screening. For veterinary drugs like Mavacoxib, the target species (dogs) is used[6][8][9][15].

  • Drug Administration: The compound is typically administered via intravenous (IV) and oral (PO) routes to determine absolute bioavailability[15]. The formulation of the oral dose can significantly impact bioavailability, as seen with SC-560[4].

  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Techniques like microsampling can be used to minimize the volume of blood drawn[15]. For SC-560 studies in rats, blood samples were collected via a catheter in the jugular vein[4][14].

  • Sample Processing and Analysis: Blood samples are processed to obtain plasma, which is then analyzed using a validated bioanalytical method, typically high-performance liquid chromatography with mass spectrometry (HPLC-MS), to quantify the drug and its metabolites[11][15].

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution[9][16].

2.2. In Vitro ADME Assays

  • Plasma Protein Binding: This is often determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from the relevant species.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms)[1][2].

  • Transporter Studies: Cell-based assays using cells overexpressing specific transporters (e.g., MDCK-MDR1) can determine if the compound is a substrate or inhibitor of key efflux or uptake transporters[17].

Signaling Pathway and Metabolism Visualization

Celecoxib Metabolism Pathway

Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major routes of its metabolism involve methyl hydroxylation, which is catalyzed mainly by CYP2C9, with a minor contribution from CYP3A4[1][2]. The resulting hydroxycelecoxib is further oxidized to carboxycelecoxib by cytosolic alcohol dehydrogenases. These metabolites are pharmacologically inactive and are eventually eliminated through feces and urine[1][2].

Celecoxib_Metabolism cluster_absorption Absorption cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Oral Administration Oral Administration Celecoxib Celecoxib Oral Administration->Celecoxib Rapid Absorption Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Methyl Hydroxylation Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Oxidation Glucuronide Conjugate Glucuronide Conjugate Carboxycelecoxib->Glucuronide Conjugate UGTs Glucuronidation Feces Feces Glucuronide Conjugate->Feces Urine Urine Glucuronide Conjugate->Urine PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Serial Collection Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Centrifugation Bioanalysis Bioanalysis Plasma_Separation->Bioanalysis LC-MS/MS PK_Modeling PK_Modeling Bioanalysis->PK_Modeling Concentration-Time Data Parameter_Estimation Parameter_Estimation PK_Modeling->Parameter_Estimation Cmax, Tmax, AUC, t1/2 Report Report Parameter_Estimation->Report Final Report

References

Independent Verification of the Mechanism of Action of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for the independent verification of the mechanism of action of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Due to the absence of specific published data on the biological activity of this particular compound, this document outlines potential mechanisms of action based on the well-established activities of the broader class of pyrazole carboxylic acid derivatives. We present potential anti-inflammatory and anticancer activities as primary areas for investigation. This guide details established experimental protocols to verify these potential mechanisms and provides a comparative analysis with known alternative therapeutic agents, supported by quantitative data from existing literature on related compounds.

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. While this specific molecule is commercially available, a comprehensive review of scientific literature reveals a lack of data regarding its specific biological targets and mechanism of action. However, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, most notably anti-inflammatory and anticancer effects.[1][2][3][4]

This guide, therefore, proposes a pathway for the independent verification of the potential therapeutic activities of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid by drawing parallels with structurally related and well-characterized pyrazole derivatives.

Potential Mechanism of Action I: Anti-inflammatory Activity via COX-2 Inhibition

A prominent mechanism of action for many pyrazole derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6][7][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5]

Comparison with Alternative Anti-inflammatory Agents

The performance of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a potential COX-2 inhibitor can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DrugTarget(s)IC50 (µM) - COX-1IC50 (µM) - COX-2Selectivity Index (COX-1/COX-2)
Celecoxib COX-21.7 - 150.04 - 0.820 - 375
Ibuprofen COX-1/COX-21.3 - 181.3 - 345~1
Diclofenac COX-1/COX-20.06 - 6.70.006 - 1.1~1
Compound 11 (pyrazole derivative)COX-2>1000.043>2325
Compound 12 (pyrazole derivative)COX-2>1000.049>2040
Compound 15 (pyrazole derivative)COX-2>1000.045>2222

Note: IC50 values can vary depending on the specific assay conditions. The data for pyrazole derivatives are from a study on novel pyrazole-based COX-2 inhibitors.[9]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2.

Objective: To determine the 50% inhibitory concentration (IC50) of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Co-factors (e.g., hematin, epinephrine)

  • Test compound (3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitors (e.g., Celecoxib, Ibuprofen)

  • Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin E2 production)

  • 96-well plates

  • Incubator

  • Plate reader or LC-MS/MS instrument

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, co-factors, and the diluted enzyme.

  • Pre-incubation: Add the test compound or control inhibitor to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes at 37°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Prep Dilute COX-1/COX-2 Enzymes Reaction_Setup Set up reaction in 96-well plate (Buffer, Co-factors, Enzyme) Enzyme_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Pre_incubation Add Compound & Pre-incubate Compound_Prep->Pre_incubation Reaction_Setup->Pre_incubation Reaction_Initiation Add Arachidonic Acid Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Detection Quantify PGE2 Production Reaction_Termination->Detection Data_Analysis Calculate % Inhibition & IC50 Detection->Data_Analysis

Caption: Workflow for in vitro COX inhibition assay.

Potential Mechanism of Action II: Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][2][10][11] Given the structural similarities, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid warrants investigation for these potential anticancer properties.

Sub-Mechanism: Tyrosine Kinase Inhibition

Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Several pyrazole-containing compounds have been developed as potent tyrosine kinase inhibitors.[12][13][14][15]

Compound/DrugTarget Kinase(s)IC50 (nM)
Gefitinib EGFR2 - 37
Erlotinib EGFR2
Sorafenib VEGFR, PDGFR, RAF5 - 90
Afuresertib (pyrazole derivative)Akt1, Akt2, Akt30.02, 2, 2.6
Compound 1b (pyrazolo[3,4-g]isoquinoline)Haspin57
Compound 2c (pyrazolo[3,4-g]isoquinoline)Haspin62

Note: IC50 values are highly dependent on the specific kinase and assay conditions. The data for pyrazole derivatives are from studies on pyrazole-based kinase inhibitors.[14][16]

Objective: To determine the IC50 of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against one or more relevant tyrosine kinases (e.g., EGFR, VEGFR).

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Peptide or protein substrate for the specific kinase

  • ATP

  • Kinase reaction buffer

  • Test compound

  • Control inhibitors (e.g., Gefitinib)

  • Detection system (e.g., fluorescence-based, luminescence-based, or antibody-based to detect substrate phosphorylation)

  • 96- or 384-well plates

  • Incubator

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, test compound, and control inhibitors in the kinase reaction buffer.

  • Reaction Setup: In a multi-well plate, add the kinase and the test compound or control inhibitor.

  • Pre-incubation: Incubate for a short period to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified duration.

  • Reaction Termination and Detection: Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method.

  • Data Analysis: Calculate the percentage of kinase activity inhibition and determine the IC50 value.

Kinase_Inhibition_Assay Reagent_Prep Prepare Kinase, Substrate, ATP, and Compound Solutions Reaction_Setup Add Kinase and Compound to plate Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Reaction_Initiation Add Substrate and ATP Pre_incubation->Reaction_Initiation Incubation Incubate Reaction_Initiation->Incubation Detection Stop Reaction and Detect Phosphorylation Incubation->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: Logical flow of an Annexin V/PI apoptosis assay.

Conclusion

While direct evidence for the mechanism of action of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is currently unavailable, its structural class suggests promising potential as an anti-inflammatory or anticancer agent. The experimental protocols and comparative data presented in this guide offer a robust framework for the independent verification of these potential activities. By systematically evaluating its effects on key targets such as COX enzymes and cancer-related pathways, researchers can elucidate the pharmacological profile of this compound and determine its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a compound within the pyrazole derivative class. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established safety protocols for structurally similar chemicals and general principles of hazardous waste management.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to treat 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a potentially hazardous substance. Based on data from similar pyrazole compounds, it should be handled as a skin, eye, and respiratory irritant.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Hazard Data for a Structurally Related Compound

Hazard ParameterValueSpeciesSource
Acute Oral Toxicity (LD50) 19 - 21 mmol/kgRat, Mouse[3]
Aquatic Toxicity (LC50) 66 - 111 mg/L (96 h)Lepomis macrochirus (Bluegill)[3]
Aquatic Toxicity (EC50) 24 - 60 mg/L (48 h)Daphnia magna (Water flea)[3]

Note: This data is for a related compound and should be used for general guidance only. A conservative approach to handling and disposal is strongly recommended.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is through a licensed professional waste disposal service.[4][5][6] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[7][8]

Experimental Protocol: Waste Segregation and Packaging

  • Identify and Classify: The first step is to classify the waste. Given the nature of the compound, it should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix waste containing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid with other waste streams, especially incompatible materials like strong oxidizing agents.

    • Solid Waste: Collect any unused or contaminated solid compound, along with grossly contaminated materials (e.g., weighing papers, gloves, absorbent pads), in a dedicated, sealable, and chemically compatible waste container.

    • Liquid Waste: Collect any solutions containing the compound in a separate, leak-proof, and clearly labeled container intended for liquid chemical waste. If the solvent is halogenated, it may need to be segregated into a specific halogenated waste stream, per your institution's guidelines.

  • Container Selection and Labeling:

    • Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid," and the approximate quantity. Do not use abbreviations or chemical formulas.

  • Temporary Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.

    • Utilize secondary containment (such as a larger, chemically resistant tray or bin) to prevent the spread of material in case of a leak.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with a detailed inventory of the waste. The most common and recommended disposal method for such compounds is high-temperature incineration by a specialized facility.[7][9]

  • Decontamination of Empty Containers:

    • Empty containers that held the compound must be decontaminated before being discarded or recycled. Triple-rinse the container with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinsates may also need to be collected, depending on institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

G start Start: Chemical waste generated identify Identify Waste: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid start->identify classify Classify as Hazardous Chemical Waste identify->classify is_solid Is the waste solid or liquid? classify->is_solid solid_waste Collect in labeled 'Solid Hazardous Waste' container is_solid->solid_waste Solid liquid_waste Collect in labeled 'Liquid Hazardous Waste' container is_solid->liquid_waste Liquid segregate Segregate from incompatible materials solid_waste->segregate liquid_waste->segregate store Store in designated, secure area with secondary containment segregate->store contact_ehs Contact EHS or licensed waste disposal service store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the disposal of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

References

Personal protective equipment for handling 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The following procedures are based on safety data for structurally similar pyrazole carboxylic acid derivatives and are intended to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related compounds, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4][5] It may also be harmful if swallowed.[3][5][6] Therefore, adherence to appropriate safety protocols and the use of personal protective equipment are essential.

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and preparing solutions Safety glasses with side shields or chemical safety goggles.[3][5]Compatible chemical-resistant gloves (e.g., nitrile).[1][3]NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[1][3]Laboratory coat or other protective clothing.[1][3]
Routine laboratory use Safety glasses with side shields.[5]Compatible chemical-resistant gloves.[1][3]Use in a well-ventilated area or fume hood.[2][4][5]Laboratory coat.[1][3]
Handling a spill Chemical safety goggles.[3]Chemical-resistant gloves.[1][3]Approved respirator if significant dust or aerosols are present.[3]Impervious clothing to prevent skin contact.[5]
Firefighting Full facepiece.Chemical-resistant gloves.Self-contained breathing apparatus (SCBA) in pressure-demand mode.[1][7]Full protective gear.[1][7]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks.

Handling Procedures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3][4]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4][5]

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1][2][4]

  • Hygiene: Wash hands thoroughly after handling the compound.[2][4][7] Do not eat, drink, or smoke in the work area.[2][5]

  • Opening Containers: Open and handle containers with care to prevent dust generation.[2]

Storage Procedures:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][7]

  • Keep away from incompatible substances and sources of ignition.[2]

  • Store in a locked-up area if required.[2][4][7]

Emergency Procedures and Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical advice if skin irritation occurs.[1][2][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][7]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[1][7]

Spill Response Workflow:

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate If safe to do so Ignition Remove Ignition Sources Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into a Suitable Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan:

Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.[2][4][7] This should be done through an approved waste disposal plant.[2][4][7] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the product to enter drains, waterways, or soil.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.